Product packaging for 2-(2-(Azetidin-3-yl)ethyl)pyridine(Cat. No.:)

2-(2-(Azetidin-3-yl)ethyl)pyridine

Cat. No.: B11755515
M. Wt: 162.23 g/mol
InChI Key: FGPRBWLGWMMFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(Azetidin-3-yl)ethyl)pyridine is a chemical hybrid of two privileged structures in drug discovery: the azetidine ring and the pyridine moiety. This combination makes it a valuable synthetic intermediate and building block for researchers, particularly in the field of medicinal chemistry. The azetidine ring, a saturated four-membered nitrogen heterocycle, is a key pharmacophore in various bioactive molecules and is often explored for its role in improving the physicochemical properties of lead compounds . Concurrently, the pyridine scaffold is ubiquitous in pharmaceuticals, contributing to water solubility and is found in numerous FDA-approved drugs . This compound serves as a versatile precursor in the synthesis of more complex molecules. Its structure, featuring a basic nitrogen atom in the azetidine ring and a coordinative nitrogen in the pyridine ring, suggests potential for use in developing ligands for various biological targets. Researchers can utilize this compound to create novel analogs for screening against a range of therapeutic areas, including but not limited to infectious diseases and oncology, given the documented activities of both azetidinone derivatives and pyridine-based compounds . The ethyl linker provides conformational flexibility, allowing for optimal positioning in molecular interactions. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2 B11755515 2-(2-(Azetidin-3-yl)ethyl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-[2-(azetidin-3-yl)ethyl]pyridine

InChI

InChI=1S/C10H14N2/c1-2-6-12-10(3-1)5-4-9-7-11-8-9/h1-3,6,9,11H,4-5,7-8H2

InChI Key

FGPRBWLGWMMFJN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CCC2=CC=CC=N2

Origin of Product

United States

Synthetic Methodologies for 2 2 Azetidin 3 Yl Ethyl Pyridine

Retrosynthetic Analysis of 2-(2-(Azetidin-3-yl)ethyl)pyridine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical and efficient forward synthesis.

Strategic Disconnections Leading to Key Precursors

The structure of this compound presents several logical points for disconnection. A primary and effective disconnection is at the carbon-carbon bond between the ethyl linker and the azetidine (B1206935) ring. This bond break simplifies the target molecule into two key synthons: a 3-substituted azetidine and a 2-ethylpyridine (B127773) moiety.

Another crucial disconnection is within the four-membered azetidine ring itself. The formation of such strained rings is often a key challenge in a synthesis. researchgate.net Breaking the C-N bonds of the azetidine ring retrosynthetically leads to a 1,3-disubstituted propane (B168953) derivative, which can serve as a linear precursor for a subsequent cyclization reaction.

These disconnections suggest a convergent synthesis where the pyridine (B92270) and azetidine fragments are prepared separately and then joined.

Identification of Potential Starting Materials for Azetidine and Pyridine Moieties

Based on the retrosynthetic analysis, suitable starting materials for each fragment can be identified.

For the Pyridine Moiety: The 2-(2-ethyl)pyridine fragment can be derived from several commercially available precursors. Common starting materials include 2-picoline (2-methylpyridine) or 2-vinylpyridine. For instance, 2-picoline can be alkylated to introduce the ethyl group. google.com

For the Azetidine Moiety: The synthesis of the azetidine ring requires a precursor that can undergo intramolecular cyclization. A key starting material for many substituted azetidines is N-Boc-azetidin-3-ol or its derivatives like N-Boc-3-methoxyazetidine. unifiedpatents.comnih.gov These compounds provide a protected nitrogen and a handle for further functionalization. For the target molecule, a precursor such as tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate would be an ideal intermediate, which can be synthesized from commercially available materials like N-Boc-azetidin-3-one. bldpharm.com

Convergent Synthetic Approaches to this compound

Convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in the final stages. This approach is often more efficient for complex molecules.

Construction of the Azetidine Ring System

The formation of the azetidine ring is a critical part of the synthesis. While there are various methods, intramolecular cyclization is among the most common and effective. researchgate.netorganic-chemistry.org

Intramolecular cyclization to form the azetidine ring typically involves a precursor containing a nucleophilic nitrogen and a carbon atom with a good leaving group at the 1,3-position.

Nucleophilic Displacement: A common strategy involves the intramolecular S_N2 reaction of a γ-amino halide or a γ-amino sulfonate. nih.govacs.org For example, a 1-amino-3-halopropane derivative, upon treatment with a base, can cyclize to form the azetidine ring. The nitrogen atom acts as the nucleophile, displacing the halide. This method's success is often dependent on minimizing competing elimination reactions.

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful method for the cyclization of β-amino alcohols to form azetidines. researchgate.netwikipedia.orgorganic-chemistry.org This reaction uses triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of the amino alcohol. wikipedia.orgorganic-chemistry.org The in-situ activation facilitates an intramolecular nucleophilic attack by the nitrogen atom, leading to the formation of the azetidine ring with inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgrsc.org This method is known for its mild conditions and high yields in forming strained rings. researchgate.netrsc.org

Cyclization Method Precursor Type Key Reagents General Yields Key Features
Nucleophilic Displacement γ-Amino Halide/SulfonateBase (e.g., NaH, K₂CO₃)Moderate to HighProne to side reactions; requires careful substrate design. acs.org
Mitsunobu Reaction β-Amino AlcoholPPh₃, DEAD/DIADHighMild conditions; high stereoselectivity (inversion). researchgate.netrsc.org
Lewis Acid-Catalyzed Aminolysis cis-3,4-Epoxy AmineLa(OTf)₃HighRegioselective ring opening of epoxides to form functionalized azetidines. nih.govelsevierpure.com

While less common for the direct synthesis of this specific target, ring contraction or expansion reactions represent alternative strategies for synthesizing azetidine derivatives. For example, the photochemical rearrangement of larger rings or the ring expansion of aziridines can, in some cases, yield azetidine structures. Another approach is the reduction of β-lactams (azetidin-2-ones), which can be synthesized via the Staudinger reaction between an imine and a ketene. researchgate.netresearchgate.net However, for the synthesis of this compound, building the ring from an acyclic precursor is generally more direct.

Incorporation of the Pyridine Moiety

The introduction of the 2-pyridyl group can be achieved through several powerful cross-coupling reactions or by constructing the pyridine ring from acyclic precursors.

Cross-Coupling Reactions (e.g., Suzuki, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a direct method for forging the carbon-carbon bond between the azetidine-derived fragment and the pyridine ring.

The Suzuki coupling reaction, which involves the coupling of an organoboron compound with an organohalide, is a highly versatile method. In the context of synthesizing this compound, this could involve the reaction of a 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) with an azetidine-derived boronic acid or boronic ester. For example, a protected 3-(2-borylethyl)azetidine could be coupled with 2-bromopyridine in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and preventing side reactions.

The Negishi coupling , which utilizes an organozinc reagent, provides an alternative to the Suzuki reaction. An organozinc halide derived from a protected 3-(2-haloethyl)azetidine could be coupled with a 2-halopyridine. Negishi couplings are often highly efficient and can tolerate a wide range of functional groups.

The Stille coupling employs an organotin reagent. A protected 3-(2-stannylethyl)azetidine could be reacted with a 2-halopyridine. While effective, the toxicity of organotin compounds often makes this a less favored approach in pharmaceutical synthesis.

Cross-Coupling ReactionAzetidine-derived ReagentPyridine-derived ReagentCatalyst/Reagents
Suzuki N-Boc-3-(2-(dihydroxyboryl)ethyl)azetidine2-BromopyridinePd(PPh₃)₄, Na₂CO₃
Negishi N-Boc-3-(2-chloro-2-zincioethyl)azetidine2-ChloropyridinePd(dppf)Cl₂, Zn
Stille N-Boc-3-(2-(tributylstannyl)ethyl)azetidine2-IodopyridinePd(PPh₃)₄, CuI
Pyridine Synthesis from Open-Chain Precursors (e.g., Hantzsch, Chichibabin)

While less direct, it is also conceivable to construct the pyridine ring itself with the azetidine-containing side chain already in place.

The Hantzsch pyridine synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. orgsyn.orgorgsyn.org In principle, an aldehyde containing a protected azetidine moiety could be used as one of the starting materials.

The Chichibabin pyridine synthesis involves the condensation of aldehydes or ketones with ammonia (B1221849) at high temperatures, often over a catalyst, to form pyridines. google.comsigmaaldrich.com This method is generally less suitable for complex, functionalized molecules due to the harsh reaction conditions.

Formation of the Ethyl Linker

The two-carbon bridge between the azetidine and pyridine rings can be constructed using various classical organic reactions.

Alkylation and Acylation Strategies

One straightforward approach involves the alkylation of a suitable nucleophile. For instance, the anion of 2-methylpyridine (B31789) (formed by treatment with a strong base like n-butyllithium) could be reacted with a protected 3-(halomethyl)azetidine. Subsequent elaboration of the methyl group would be necessary to form the ethyl linker.

Alternatively, an acylation-reduction sequence can be employed. A protected 3-azetidinylacetyl chloride could be used to acylate a suitable pyridine-derived organometallic reagent. The resulting ketone would then be reduced to furnish the ethyl linker.

Reductive Amidation or Reductive Alkylation Approaches

Reductive amination offers a powerful method for forming the C-N bond within the azetidine ring while simultaneously introducing a precursor to the ethyl linker. For example, the reductive amination of a suitable aldehyde with a primary amine containing the pyridine moiety could be a key step.

A more direct approach to the final compound could involve the reductive amination of an azetidine-3-acetaldehyde derivative with 2-aminopyridine (B139424). However, the reactivity of 2-aminopyridine can be complex.

A plausible synthetic route starting from N-Boc-3-azetidinone could proceed as follows:

Linear Synthetic Strategies for this compound

Linear synthetic approaches to this compound typically involve the sequential construction of the molecule, often by first preparing suitably functionalized pyridine and azetidine precursors, followed by their coupling. One common strategy hinges on the preparation of an N-protected 3-(2-hydroxyethyl)azetidine, which is then activated for nucleophilic substitution by a pyridine-based nucleophile.

A representative linear synthesis can be envisioned as follows:

Preparation of an N-Protected 3-Substituted Azetidine Intermediate: The synthesis often commences with a commercially available or readily synthesized N-protected azetidin-3-one (B1332698) or 3-hydroxyazetidine. A widely used protecting group for the azetidine nitrogen is the tert-butyloxycarbonyl (Boc) group due to its stability and ease of removal under acidic conditions. For instance, N-Boc-azetidin-3-one can undergo a Wittig reaction with a phosphonium (B103445) ylide derived from a two-carbon unit to introduce the ethyl side chain. Alternatively, N-Boc-3-hydroxyazetidine can be converted to a key intermediate, such as tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate. This is typically achieved by extending the C3 substituent, for example, through a reaction with an appropriate two-carbon synthon, followed by activation of the terminal hydroxyl group as a good leaving group, like a mesylate or tosylate.

Preparation of a Pyridine-Based Nucleophile or Electrophile: Concurrently, the pyridine fragment is prepared. A common approach involves the generation of a 2-lithiopyridine or a 2-pyridyl Grignard reagent from 2-bromopyridine. organic-chemistry.org These organometallic species can then act as nucleophiles. Alternatively, a 2-(2-haloethyl)pyridine can serve as an electrophile to be coupled with a nucleophilic azetidine derivative.

Coupling of the Pyridine and Azetidine Fragments: The two fragments are then joined. A nucleophilic substitution reaction between a 2-pyridyl organometallic reagent and an N-protected 3-(2-haloethyl)azetidine or 3-(2-tosyloxyethyl)azetidine is a viable method. Another powerful approach is the use of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this case, an N-protected azetidin-3-ylboronic acid or ester would be coupled with a 2-(2-haloethyl)pyridine in the presence of a palladium catalyst and a suitable base. researchgate.net

Deprotection: The final step involves the removal of the protecting group from the azetidine nitrogen. For the commonly used Boc group, this is typically accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). commonorganicchemistry.comnih.gov

The following table summarizes a potential linear synthetic route:

StepStarting MaterialReagents and ConditionsIntermediate/Product
1N-Boc-3-hydroxyazetidine1. NaH, THF; 2. Ethylene (B1197577) oxideN-Boc-3-(2-hydroxyethyl)azetidine
2N-Boc-3-(2-hydroxyethyl)azetidineMethanesulfonyl chloride (MsCl), Triethylamine (B128534) (Et3N), DCMtert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate
32-Bromopyridinen-BuLi, THF, -78 °C2-Lithiopyridine
4tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate + 2-LithiopyridineTHF, -78 °C to room temperaturetert-Butyl 3-(2-(pyridin-2-yl)ethyl)azetidine-1-carboxylate
5tert-Butyl 3-(2-(pyridin-2-yl)ethyl)azetidine-1-carboxylateTFA, DCMThis compound

Protecting Group Chemistry in the Synthesis of this compound

The judicious use of protecting groups is paramount in the synthesis of this compound to prevent unwanted side reactions and ensure the desired bond formations.

Masking Strategies for Pyridine Ring Reactivity

The pyridine nitrogen is generally less nucleophilic than the azetidine nitrogen and often does not require protection during coupling reactions, especially when the azetidine nitrogen is protected. However, in certain cases, particularly when using highly reactive organometallic reagents or under harsh reaction conditions, the pyridine nitrogen can be protonated or can coordinate to metal catalysts, potentially deactivating them or leading to side reactions.

While direct protection of the pyridine nitrogen is less common in these synthetic schemes, one potential strategy is the formation of a pyridine N-oxide . This can be achieved by treating the pyridine derivative with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The N-oxide can then be reduced back to the pyridine at a later stage, for example, using PCl3 or PPh3. This strategy alters the electronic properties of the pyridine ring, which can influence its reactivity in subsequent steps.

Optimization of Reaction Conditions for Enhanced Synthesis of this compound

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly impact reaction rates and selectivity. In nucleophilic substitution reactions, polar aprotic solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often employed. researchgate.net These solvents are capable of solvating the cation of the nucleophile, thereby increasing its reactivity. For instance, in the reaction of a lithiated pyridine with a tosylated azetidine derivative, THF is a common choice as it is compatible with the organolithium reagent at low temperatures.

For transition-metal-catalyzed cross-coupling reactions, the choice of solvent is critical for catalyst solubility, stability, and activity. A mixture of solvents is often used, such as a combination of an ethereal solvent like dioxane or THF with water or an alcohol when using water-soluble bases like K2CO3 or K3PO4. researchgate.net

Solvent Effects on Key Reaction Types:

Reaction TypeCommon SolventsRationale
Nucleophilic SubstitutionTHF, DMF, DMSO, Acetonitrile (B52724)Polar aprotic solvents enhance the nucleophilicity of the attacking species.
Grignard/Organolithium ReactionsTHF, Diethyl etherAprotic and non-coordinating to avoid quenching the highly reactive organometallic reagent.
Suzuki-Miyaura CouplingDioxane/Water, Toluene/Water, DMFA mixture of polar aprotic and protic solvents to dissolve both the organic substrates and inorganic base.

Temperature and Pressure Control for Yield Improvement

Temperature is a critical parameter that must be carefully controlled to ensure optimal reaction outcomes. Many of the key reactions in the synthesis of this compound are sensitive to temperature.

Low Temperatures (-78 °C to 0 °C): The formation and reaction of highly reactive intermediates, such as organolithium reagents, are typically carried out at low temperatures to prevent decomposition and side reactions. For example, the lithiation of 2-bromopyridine with n-butyllithium is performed at -78 °C.

Room Temperature to Reflux: Coupling reactions, such as Suzuki-Miyaura couplings, and the deprotection of the Boc group are often carried out at room temperature or elevated temperatures to ensure a reasonable reaction rate. The specific temperature will depend on the reactivity of the substrates and the catalyst system used. Theoretical studies on related reactions have shown that temperature can influence the favorability of product formation. researchgate.net

Pressure is generally not a critical parameter for the solution-phase reactions typically employed in the synthesis of this compound, with most reactions being carried out at atmospheric pressure. However, in hydrogenation reactions, such as the removal of a benzyl (B1604629) protecting group, pressure control of the hydrogen gas is essential.

Temperature Control for Key Reaction Steps:

Reaction StepTypical Temperature RangeRationale
Lithiation of Pyridine-78 °CTo ensure the stability of the highly reactive organolithium intermediate.
Nucleophilic Substitution-78 °C to room temperatureInitial reaction at low temperature, followed by warming to drive the reaction to completion.
Suzuki-Miyaura CouplingRoom temperature to 100 °CTo achieve a sufficient reaction rate, dependent on the catalyst and substrates.
Boc Deprotection0 °C to room temperatureTo control the rate of the deprotection and minimize potential side reactions. commonorganicchemistry.com

By carefully selecting linear synthetic strategies, employing appropriate protecting groups, and optimizing reaction conditions such as solvent and temperature, the synthesis of this compound can be achieved in a controlled and efficient manner.

Catalyst Selection and Loading for Specific Steps

The synthesis of this compound from readily available starting materials can be conceptualized in three key stages, each necessitating a specific catalytic system for optimal performance. These stages are:

Carbon-Carbon Bond Formation via Olefination: The initial step involves the creation of a carbon-carbon double bond to link the pyridinyl and azetidinyl moieties. A common strategy is the Horner-Wadsworth-Emmons (HWE) or Wittig reaction.

Saturation of the Alkene via Catalytic Hydrogenation: The newly formed double bond is then reduced to a single bond through catalytic hydrogenation.

Deprotection of the Azetidine Nitrogen: The final step involves the removal of a protecting group from the azetidine nitrogen to yield the target compound.

Step 1: Horner-Wadsworth-Emmons Reaction

The synthesis often commences with the reaction between N-Boc-3-azetidinone and a suitable phosphonate (B1237965) ylide derived from a 2-pyridinylmethylphosphonate. While this reaction can sometimes be driven by a strong base alone, catalytic amounts of certain reagents can influence the reaction efficiency.

In a related synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, a similar transformation is achieved using diethyl (cyanomethyl)phosphonate in the presence of a strong base like potassium tert-butoxide. No explicit catalyst is mentioned for this specific olefination step, as the stoichiometric base is the primary promoter. nih.gov However, for the synthesis of related α,β-unsaturated esters from N-Boc-3-azetidinone, a catalytic amount of a base can be employed. For instance, the DBU-catalyzed Horner–Wadsworth–Emmons reaction of (N-Boc)azetidin-3-one with methyl 2-(dimethoxyphosphoryl)acetate proceeds efficiently. nih.gov

Reaction StepReactantsCatalystCatalyst Loading
Horner-Wadsworth-EmmonsN-Boc-3-azetidinone, (2-pyridinylmethyl)phosphonateBase (e.g., NaH, KOtBu)Stoichiometric to catalytic

Step 2: Catalytic Hydrogenation

Following the formation of the unsaturated intermediate, tert-butyl 3-(2-(pyridin-2-yl)vinyl)azetidine-1-carboxylate, the carbon-carbon double bond is reduced to afford tert-butyl 3-(2-(pyridin-2-yl)ethyl)azetidine-1-carboxylate. This is typically achieved through catalytic hydrogenation. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation.

The catalyst loading is a critical parameter to ensure complete reduction of the double bond without affecting the pyridine ring or the Boc-protecting group. In the synthesis of a related compound, tert-butyl 3-hydroxyazetidine-1-carboxylate from 1-benzylazetidin-3-ol, a catalytic amount of 5% Pd/C was used for debenzylation via hydrogenation. nih.gov For the hydrogenation of various vinyl derivatives, Pd/C catalysts have been shown to be highly effective at loadings that promote complete conversion and high selectivity. mdpi.com The specific loading for the hydrogenation of tert-butyl 3-(2-(pyridin-2-yl)vinyl)azetidine-1-carboxylate would be empirically determined but typically falls within the range of 5-10 mol% of palladium relative to the substrate.

Reaction StepSubstrateCatalystCatalyst Loading
Catalytic Hydrogenationtert-Butyl 3-(2-(pyridin-2-yl)vinyl)azetidine-1-carboxylatePalladium on Carbon (Pd/C)5-10 mol%

Step 3: N-Boc Deprotection

The final step in the synthesis is the removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen of tert-butyl 3-(2-(pyridin-2-yl)ethyl)azetidine-1-carboxylate. This is an acid-catalyzed hydrolysis reaction.

Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed for this purpose. These are typically used in stoichiometric excess rather than as a catalyst in the traditional sense, as they are consumed during the reaction to neutralize the resulting free amine. For instance, the deprotection of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate is achieved using a 3 mol/L solution of hydrochloric acid in acetonitrile. nih.gov The use of strong acids ensures a clean and efficient removal of the Boc group, yielding the final product, this compound.

Reaction StepSubstrateCatalyst/ReagentLoading
N-Boc Deprotectiontert-Butyl 3-(2-(pyridin-2-yl)ethyl)azetidine-1-carboxylateTrifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)Stoichiometric excess

Chemical Reactivity and Transformations of 2 2 Azetidin 3 Yl Ethyl Pyridine

Reactivity Profile of the Azetidine (B1206935) Ring in 2-(2-(Azetidin-3-yl)ethyl)pyridine

The azetidine ring is a four-membered nitrogen-containing heterocycle. Its significant ring strain makes it susceptible to a variety of ring-opening reactions. The nitrogen atom, being a secondary amine, also exhibits characteristic nucleophilicity and basicity.

The strained nature of the azetidine ring makes it susceptible to cleavage by nucleophiles, a reaction that is often facilitated by acid catalysis. magtech.com.cn Activation of the ring typically involves protonation or Lewis acid coordination to the azetidine nitrogen, which enhances the electrophilicity of the ring carbons and makes the ring more prone to nucleophilic attack. magtech.com.cnnih.gov

In the case of the unsymmetrically substituted azetidine in this compound, the nucleophilic attack can theoretically occur at either the C2 or C4 position. The regioselectivity of this ring-opening is influenced by both steric and electronic factors. magtech.com.cn Generally, nucleophilic attack is favored at the less sterically hindered carbon atom. magtech.com.cn The reaction with various nucleophiles leads to the formation of functionalized linear amines. nih.gov

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Azetidinium Ions

Substituent at C4 Nucleophile Predominant Site of Attack
None Azide, Acetate (B1210297), Alkoxides C4 researchgate.net

This data is based on general studies of substituted azetidinium ions and is presented to illustrate the principles governing regioselectivity.

The lone pair of electrons on the secondary amine nitrogen of the azetidine ring makes it a nucleophilic center. It readily reacts with a variety of electrophiles. Protonation by acids is a fundamental example of this reactivity, leading to the formation of an azetidinium salt. This propensity for protonation is a key factor in the acid-mediated ring-opening reactions discussed previously. nih.gov The basicity of the azetidine nitrogen can be influenced by the electronic effects of its substituents. nih.gov

The azetidine ring can undergo both oxidation and reduction, although these transformations may require specific reagents and conditions.

Oxidation: Oxidation of the azetidine ring can occur at the nitrogen atom or the carbon skeleton. For instance, methods have been developed for the synthesis of azetidin-3-ones through oxidative processes, highlighting the potential for functionalization at the C3 position. nih.gov

Reduction: The azetidine ring itself is generally stable to typical reducing agents. However, substituted azetidines, such as azetidin-2-ones (β-lactams), can be reduced to the corresponding azetidines. acs.org Reagents like diborane (B8814927) or lithium aluminum hydride (LiAlH₄) are effective for this transformation, typically preserving the stereochemistry of the ring substituents. acs.org

As a typical secondary amine, the azetidine nitrogen in this compound is expected to undergo N-alkylation and N-acylation reactions.

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces an alkyl group onto the nitrogen atom, forming a tertiary amine. If the alkylating agent is, for example, methyl trifluoromethanesulfonate, a quaternary azetidinium salt is formed. researchgate.net These salts are often more susceptible to nucleophilic ring-opening. researchgate.netresearchgate.net

N-Acylation: Acylating agents such as acid chlorides or anhydrides react with the azetidine nitrogen to form N-acylazetidines. This reaction is often used to install protecting groups on the nitrogen, such as the benzyloxycarbonyl (Cbz) group, which can be introduced using benzyl (B1604629) chloroformate (Cbz-Cl). nih.gov

Table 2: Common Reagents for N-Functionalization of Azetidines

Transformation Reagent Class Example Reagent Product Type
N-Alkylation Alkyl Halide Methyl Iodide Tertiary Azetidine
N-Acylation Acid Chloride Acetyl Chloride N-Acylazetidine
N-Sulfonylation Sulfonyl Chloride Tosyl Chloride N-Sulfonylazetidine

Reactivity of the Pyridine (B92270) Moiety in this compound

The pyridine ring is an electron-deficient aromatic system. The nitrogen atom's electronegativity deactivates the ring towards electrophilic attack compared to benzene (B151609). quimicaorganica.org

Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more difficult than on benzene and requires harsher reaction conditions. quora.com The nitrogen atom deactivates the ring, particularly at the C2, C4, and C6 positions (ortho and para to the nitrogen). Consequently, electrophilic attack occurs predominantly at the C3 and C5 positions (meta to the nitrogen). quimicaorganica.orgpearson.com In this compound, the available positions for substitution are C3, C4, C5, and C6. The ethyl-azetidine substituent at C2 will also influence the regioselectivity, but the primary directing effect comes from the ring nitrogen.

Table 3: Conditions for Electrophilic Aromatic Substitution on Pyridine

Reaction Reagents Conditions Major Product Position(s)
Nitration KNO₃, H₂SO₄ 300 °C 3-Nitropyridine quora.com
Bromination Br₂, Oleum (H₂SO₄/SO₃) 130 °C 3-Bromopyridine youtube.com

These conditions are for unsubstituted pyridine and serve as a general guide. The substituent on the target molecule may affect reactivity and regioselectivity.

The reaction proceeds via the formation of a cationic intermediate (a sigma complex). When the electrophile attacks at the C3 position, the positive charge in the resonance structures of the intermediate is distributed over three carbon atoms. quora.comyoutube.com In contrast, attack at the C2 or C4 positions results in a resonance structure where the positive charge resides on the electronegative nitrogen atom, which is highly unfavorable. quora.comyoutube.com This destabilization of the intermediate for C2/C4 attack is the primary reason for the observed meta-selectivity.

Nucleophilic Addition and Substitution Reactions on Pyridine

The pyridine ring in this compound is an electron-deficient aromatic system. This deficiency, caused by the electronegative nitrogen atom, deactivates the ring towards electrophilic attack but makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen). stackexchange.comquora.com

Nucleophilic Addition: Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) or alkali metal amides, can attack the pyridine ring, typically at the C2 position, leading to a nucleophilic addition product. youtube.com For the title compound, this would involve attack at the carbon adjacent to the ring nitrogen. The resulting anionic intermediate is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. stackexchange.com

Nucleophilic Substitution: If a good leaving group were present at the C2 or C4 position, a nucleophilic aromatic substitution (SNAr) would be a likely pathway. youtube.comquimicaorganica.org In the absence of such a group, substitution can still be achieved under harsh conditions. A classic example is the Chichibabin reaction, where a powerful nucleophile like the amide ion (from NaNH₂) attacks the C2 position. This is followed by the elimination of a hydride ion, a typically poor leaving group, to restore aromaticity and yield an amino-substituted pyridine. youtube.com

Activation of the pyridine ring by forming a pyridinium (B92312) salt significantly enhances its reactivity towards nucleophiles. acs.orgacs.orgnih.gov Alkylation of the pyridine nitrogen with an agent like methyl iodide would make the ring much more electrophilic, allowing even weaker nucleophiles to add, primarily at the C2 and C4 positions. acs.orgnih.gov

N-Oxidation of the Pyridine Nitrogen and Subsequent Transformations

The lone pair of electrons on the pyridine nitrogen allows for its oxidation to a pyridine N-oxide. This transformation fundamentally alters the reactivity of the pyridine ring. scripps.edu

N-Oxidation Reaction: The oxidation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid. arkat-usa.orgchemicalforums.com Other modern reagents like dimethyldioxirane (B1199080) (DMD) or methyltrioxorhenium (MTO) with H₂O₂ are also highly effective. arkat-usa.org The resulting this compound N-oxide has a higher dipole moment and different electronic properties compared to the parent pyridine. scripps.edu

Subsequent Transformations of the N-Oxide: The N-oxide functional group can be used to direct further functionalization of the pyridine ring.

Electrophilic Substitution: The N-oxide is an activating group that directs electrophilic substitution to the C4-position.

Nucleophilic Substitution: The N-oxide also activates the C2 and C4 positions for nucleophilic attack. youtube.com Reaction with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce a chlorine atom at the C2 position, with the oxygen atom being removed in the process. youtube.comscripps.edu This provides a route to 2-chloro-substituted derivatives, which can then undergo further SNAr reactions.

The N-oxide can also be deoxygenated to revert to the parent pyridine using various reducing agents, making it a useful protecting or directing group. arkat-usa.org

Coordination Chemistry of the Pyridine Nitrogen with Metal Centers

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to a wide variety of metal ions. wikipedia.org 2-substituted pyridines, such as 2-ethylpyridine (B127773), are well-known ligands in coordination chemistry. nih.govrsc.org The compound this compound features two nitrogen atoms—one on the pyridine ring and one on the azetidine ring—making it a potential bidentate ligand, capable of forming chelate rings with metal centers.

The formation of coordination complexes can be demonstrated by reacting the compound with various metal salts (e.g., copper(II) chloride, nickel(II) nitrate). The resulting complexes can be characterized by techniques such as X-ray crystallography and FT-IR spectroscopy. In the FT-IR spectrum, coordination of the pyridine nitrogen to a metal center is typically confirmed by a shift in the ν(C=N) stretching vibration frequencies. nih.gov

Table 1: Examples of Copper(II) Complexes with 2-Substituted Pyridine Ligands This table presents data for related ligands to illustrate the coordination behavior.

LigandMetal SaltResulting Complex FormulaCoordination GeometryReference
2-ethylpyridineCuCl₂[Cu(C₇H₉N)₂(H₂O)₂]Cl₂Square planar nih.govrsc.org
2-ethylpyridineCu(NO₃)₂[Cu₄O(C₇H₉N)₄Cl₆]Distorted square pyramidal / Trigonal pyramidal nih.govrsc.org
2-(hydroxyethyl)pyridineCuCl₂[Cu(C₇H₈NO)Cl]₂Square pyramid nih.govrsc.org

Reactivity of the Ethyl Linker in this compound

The two-carbon ethyl linker connecting the azetidine and pyridine rings also possesses sites for potential chemical modification.

Functionalization of Methylene (B1212753) Groups Adjacent to Rings

The methylene group adjacent to the pyridine ring is a "benzylic-like" position. The C-H bonds at this position are more acidic and susceptible to reaction than those of a simple alkane due to the ability of the pyridine ring to stabilize a resulting radical or anionic intermediate. pearson.com

Deprotonation and Alkylation: Treatment with a strong base, such as an organolithium reagent or a lithium amide, can deprotonate the benzylic-like carbon. The resulting carbanion can then be trapped with an electrophile, such as an alkyl halide, to introduce a substituent. Asymmetric alkylation of 2-alkylpyridines has been achieved using chiral lithium amides as noncovalent auxiliaries. nih.gov

Oxidation: Strong oxidizing agents can potentially oxidize the benzylic-like position. For instance, alkyl groups on aromatic rings can be oxidized to carboxylic acids under vigorous conditions (e.g., with KMnO₄ or H₂CrO₄), though this often requires the benzylic carbon to have at least one hydrogen. libretexts.org

Potential for Oxidative Cleavage or Radical Reactions

Oxidative Cleavage: Under harsh oxidative conditions, the C-C bond of the ethyl linker could potentially be cleaved. Oxidative cleavage reactions typically target bonds between carbons bearing oxygen functional groups (like diols) or carbon-carbon double or triple bonds. masterorganicchemistry.com While direct cleavage of the saturated ethyl linker is not a common transformation, extreme conditions could lead to fragmentation of the molecule.

Radical Reactions: The ethyl linker can participate in radical reactions. Radical species can be generated at the benzylic-like position through hydrogen atom abstraction. Furthermore, the pyridine ring itself can be functionalized via radical mechanisms. The Minisci reaction, for example, involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring. chemrxiv.org More recent methods allow for the radical alkylation of N-alkoxypyridinium salts under neutral conditions. chemrxiv.orgrsc.org These reactions could potentially be used to further functionalize the pyridine ring of the title compound.

Derivatization and Functionalization Strategies for this compound

The structure of this compound offers multiple handles for derivatization, allowing for the synthesis of a library of related compounds. Key strategies involve modification of the azetidine nitrogen, the pyridine ring, and the ethyl linker.

Azetidine Ring Functionalization: The secondary amine within the four-membered azetidine ring is a prime site for modification. Its nucleophilic character allows for straightforward N-acylation and N-alkylation reactions. youtube.comrsc.org

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base will form the corresponding N-acyl azetidine derivative.

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce various alkyl groups onto the azetidine nitrogen. youtube.comnih.gov

These reactions are generally highly efficient and allow for the introduction of a wide array of functional groups, significantly altering the molecule's properties. nih.govacs.orgresearchgate.net

Pyridine Ring Functionalization: As discussed previously, the pyridine ring can be functionalized through:

N-Oxidation: Conversion to the N-oxide opens pathways for both electrophilic and nucleophilic substitutions. arkat-usa.org

Nucleophilic Substitution: Direct substitution via methods like the Chichibabin reaction or activation via N-alkylation allows for the introduction of nucleophiles. youtube.comacs.org

Metal-Catalyzed Cross-Coupling: If a halogen were introduced onto the pyridine ring (e.g., via the N-oxide route), it could serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to form new carbon-carbon bonds.

Table 2: Potential Derivatization Reactions

Reactive SiteReaction TypeReagentsExpected Product Type
Azetidine NitrogenN-AcylationAcetyl chloride, Triethylamine (B128534)N-acetyl azetidine derivative
Azetidine NitrogenN-Alkylation (Reductive Amination)Acetone, NaBH(OAc)₃N-isopropyl azetidine derivative
Pyridine NitrogenN-Oxidationm-CPBAPyridine N-oxide derivative
Pyridine C2-PositionAmination (Chichibabin)NaNH₂2-amino-pyridine derivative
Ethyl Linker (Benzylic-like C-H)Alkylation1. n-BuLi; 2. CH₃IMethylated ethyl linker derivative

Spectroscopic and Chromatographic Methodologies for Structural Elucidation of 2 2 Azetidin 3 Yl Ethyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-(2-(Azetidin-3-yl)ethyl)pyridine

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of this compound in solution. This non-destructive technique probes the magnetic properties of atomic nuclei, yielding precise information about the chemical environment, connectivity of atoms, and their spatial relationships within the molecule.

Proton NMR (¹H NMR) for Proton Environment and Coupling Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for identifying the distinct proton environments and their connectivities through spin-spin coupling. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern, or multiplicity, reveals the number of adjacent protons.

In the ¹H NMR spectrum of this compound, characteristic signals corresponding to the protons of the pyridine (B92270) ring, the ethyl bridge, and the azetidine (B1206935) ring are observed. The aromatic protons on the pyridine ring typically resonate in the downfield region (δ 7.0-8.5 ppm). Protons of the ethyl linker are found in the aliphatic region, with the methylene (B1212753) group adjacent to the pyridine ring appearing at a higher chemical shift due to the deshielding effect of the aromatic ring. The protons on the azetidine ring also produce signals in the aliphatic region, with their specific chemical shifts and multiplicities providing insight into the ring's substitution and conformation.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine H-6 ~8.5 d ~4.8
Pyridine H-4 ~7.6 td ~7.7, 1.8
Pyridine H-3 ~7.2 d ~7.8
Pyridine H-5 ~7.1 ddd ~7.5, 4.8, 1.2
-CH₂-Py ~2.9 t ~7.5
-CH₂-Azetidine ~1.9 q ~7.5
Azetidine CH₂ ~3.6 t ~7.0
Azetidine CH ~3.0 m
Azetidine NH (variable) br s

Note: The presented data is hypothetical. Actual chemical shifts and coupling constants may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom generates a distinct signal, allowing for the determination of the total number of carbon atoms and their respective chemical environments.

For this compound, the ¹³C NMR spectrum would display signals for the pyridine carbons in the aromatic region (δ 120-160 ppm). The carbons of the ethyl linker and the azetidine ring would resonate in the upfield aliphatic region (δ 20-60 ppm). The electronegativity of the adjacent nitrogen atoms influences the precise chemical shifts of these carbon signals.

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Pyridine C-2 ~160
Pyridine C-6 ~149
Pyridine C-4 ~136
Pyridine C-3 ~123
Pyridine C-5 ~121
-CH₂-Py ~38
-CH₂-Azetidine ~32
Azetidine CH₂ ~55
Azetidine CH ~35

Note: The presented data is hypothetical. Actual chemical shifts may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are indispensable for assembling a complete picture of the atomic connectivity and spatial arrangement of this compound.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum would confirm the connectivity between adjacent protons within the ethyl chain, as well as within the azetidine and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons separated by two or three bonds. This is crucial for connecting the distinct structural fragments of the molecule, for instance, by showing a correlation between the protons of the methylene group adjacent to the pyridine ring and the C-2 carbon of the pyridine ring, thereby confirming their linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the through-space proximity of protons. The presence of NOESY cross-peaks indicates that protons are close in space, regardless of whether they are directly bonded. This information is vital for determining the molecule's preferred conformation and relative stereochemistry.

Nitrogen-15 (B135050) NMR (¹⁵N NMR) for Azetidine and Pyridine Nitrogen Characterization

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy allows for the direct observation of the nitrogen atoms within the molecule, offering valuable insights into their electronic environments. The ¹⁵N NMR spectrum of this compound would exhibit two distinct signals, one for the sp²-hybridized nitrogen atom of the pyridine ring and another for the sp³-hybridized nitrogen atom of the azetidine ring. The significant difference in their chemical shifts provides a clear distinction between the two nitrogen environments.

Mass Spectrometry (MS) for this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) delivers a highly precise measurement of a molecule's mass. This accuracy is sufficient to determine the elemental formula of this compound, as the experimentally measured mass can be matched to a unique combination of atoms with a high degree of confidence. This serves as a critical confirmation of the compound's identity. For instance, the calculated exact mass of the protonated molecule, [M+H]⁺, can be compared with the experimentally determined value to verify the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds by analyzing the fragmentation patterns of a selected precursor ion. For this compound, electrospray ionization (ESI) would be the preferred method to generate the protonated molecule [M+H]⁺ due to the basic nitrogen atoms in both the pyridine and azetidine rings.

Upon collision-induced dissociation (CID) in the MS/MS experiment, several characteristic fragmentation pathways can be postulated. The initial protonation is likely to occur on either the pyridine nitrogen or the azetidine nitrogen. The fragmentation cascade would then proceed via cleavage of the weakest bonds.

A primary fragmentation route would likely involve the cleavage of the ethyl linker. Fission of the C-C bond between the ethyl group and the azetidine ring could lead to the formation of a stable pyridinylethyl cation. Another probable fragmentation is the opening of the strained four-membered azetidine ring. This can occur through various ring-opening mechanisms, yielding characteristic fragment ions that can confirm the presence and connectivity of the azetidine moiety. Cleavage of the bond between the azetidine ring and the ethyl group could also occur.

The fragmentation of the pyridine ring itself is also possible, though it is generally more stable. Characteristic losses from pyridine rings include the neutral loss of HCN. The study of fragmentation patterns of related alkaloids and N-heterocyclic compounds supports these proposed pathways, where cleavage of side chains and ring-opening of saturated heterocycles are common phenomena. researchgate.netnih.gov

Illustrative MS/MS Fragmentation Data for this compound:

Precursor Ion (m/z)Fragment Ions (m/z)Proposed Neutral LossPostulated Fragment Structure
163.12134.08C2H5Pyridinylmethylidene cation
163.12106.07C3H7NPyridinyl cation
163.1279.05C5H8NPyridine

This table presents hypothetical data for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Sample Characterization

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. nih.govnih.gov For this compound, GC-MS analysis would provide information on its retention time, which is indicative of its volatility and interaction with the stationary phase, and its mass spectrum upon electron ionization (EI).

Given its molecular weight and the presence of polar functional groups, a derivatization step, for instance, silylation of the secondary amine in the azetidine ring, might be necessary to improve its thermal stability and chromatographic peak shape. nih.gov However, direct analysis on a suitable polar capillary column (e.g., a wax or a mid-polarity phase) could also be feasible.

The electron ionization mass spectrum would exhibit a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern under EI is typically more extensive than in ESI-MS/MS. Key fragmentations would likely include alpha-cleavage adjacent to the nitrogen atoms and cleavage of the ethyl bridge. The resulting fragmentation pattern would serve as a chemical fingerprint for the compound.

Hypothetical GC-MS Data for this compound:

Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
12.5162133, 106, 92, 78, 56

This table presents hypothetical data for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. pw.edu.plnih.gov The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent parts.

The pyridine ring would exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. pw.edu.plchemicalbook.com The azetidine ring, being a saturated heterocycle, would show C-H stretching vibrations for the CH₂ groups typically in the 2950-2850 cm⁻¹ range. A key feature would be the N-H stretching vibration of the secondary amine in the azetidine ring, which is expected to appear as a moderate band in the 3300-3500 cm⁻¹ region. The C-N stretching vibrations of both the pyridine and azetidine rings would be found in the fingerprint region (1300-1000 cm⁻¹). The presence and position of these bands can confirm the integrity of the principal functional groups. msesupplies.com

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
3350-3450MediumN-H stretch (azetidine)
3000-3100Medium-WeakAromatic C-H stretch (pyridine)
2850-2960MediumAliphatic C-H stretch (ethyl, azetidine)
1580-1610StrongC=C/C=N ring stretch (pyridine)
1430-1480Medium-StrongC=C/C=N ring stretch (pyridine)
1100-1200MediumC-N stretch (azetidine, pyridine)

This table presents expected data based on known functional group absorption frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis of this compound

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The primary chromophore in this compound is the pyridine ring.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show absorption bands characteristic of a substituted pyridine. Pyridine itself exhibits strong absorption bands around 200 nm and a weaker band around 250-260 nm, which are attributed to π → π* transitions. sielc.com The substitution on the pyridine ring with an ethyl-azetidine group is expected to cause a slight bathochromic (red) shift of these absorption maxima. The position and intensity of these bands can be influenced by the solvent polarity and pH due to the potential for protonation of the nitrogen atoms. fao.orgacs.org

Anticipated UV-Vis Absorption Data for this compound in Ethanol:

λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic Transition
~205~8000π → π
~260~2500π → π

This table presents anticipated data based on typical values for substituted pyridines.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. uq.edu.auexcillum.com To perform this analysis, a high-quality single crystal of this compound or one of its salts (e.g., hydrochloride) would be required.

The analysis would provide precise information on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the ethyl linker and the puckering of the azetidine ring in the solid state. Furthermore, the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the azetidine N-H group and the pyridine nitrogen, would be elucidated. researchgate.netmdpi.com This technique is also invaluable for characterizing the structure of co-crystals, which could be formed with other molecules to modify the physicochemical properties of the compound.

Illustrative Crystallographic Data for a Hypothetical Crystal of this compound:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Volume (ų)1025
Z4

This table presents hypothetical data for illustrative purposes.

Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts

High-performance liquid chromatography (HPLC) is an essential technique for both the assessment of purity and the isolation of this compound in research and development settings. researchgate.net

For analytical purposes, a reversed-phase HPLC method would likely be developed. Given the basic nature of the compound, a C18 or C8 column would be suitable. The mobile phase would typically consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. To ensure good peak shape and prevent tailing, an acidic modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase to protonate the basic nitrogen atoms. helixchrom.comhelixchrom.com Detection would most commonly be performed using a UV detector set at one of the absorption maxima of the pyridine chromophore (e.g., 260 nm). sielc.com

This analytical method can be validated for parameters such as linearity, precision, accuracy, and robustness to ensure its suitability for quantitative purity determination. For the isolation of the compound on a larger scale, the analytical method can be scaled up to preparative HPLC by using a larger column and a higher flow rate.

Example HPLC Method Parameters for this compound:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 260 nm
Injection Volume10 µL

This table presents a typical set of starting conditions for method development.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique widely employed in synthetic organic chemistry to monitor the progress of reactions, screen for optimal reaction conditions, and assess the purity of isolated products. tifr.res.in For the synthesis and derivatization of this compound, TLC provides real-time qualitative information, guiding the chemist in crucial decisions throughout the synthetic workflow. thieme.de

The principle of TLC involves the separation of components of a mixture based on their differential partitioning between a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel coated on a plate, and a liquid mobile phase that moves up the plate by capillary action. tifr.res.in The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase.

Methodology

In the context of reactions involving this compound, which contains a basic azetidine nitrogen and a pyridine ring, specific considerations for the TLC method are necessary to achieve clear and reliable separation.

Stationary Phase: Silica gel 60 F254 plates are commonly used. The "F254" indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds, such as those containing a pyridine ring, under a UV lamp at 254 nm. rsc.org

Mobile Phase (Eluent): The choice of eluent is critical and is determined by the polarity of the reactants, products, and any intermediates. For the separation of nitrogen-containing basic compounds like this compound, a mixture of a polar organic solvent and a less polar one is often employed. To prevent the common issue of "tailing" or streaking of basic spots on the acidic silica gel, a small amount of a base, such as triethylamine (B128534) (Et₃N) or ammonium (B1175870) hydroxide (B78521) (NH₄OH), is typically added to the eluent system. silicycle.com Common solvent systems that can be adapted include mixtures of dichloromethane (B109758) (DCM) and methanol (MeOH) or ethyl acetate (B1210297) (EtOAc) and hexanes, with the addition of ~0.1-2% triethylamine. silicycle.com

Sample Application and Development: A dilute solution of the reaction mixture is spotted onto the baseline of the TLC plate. The plate is then placed in a sealed chamber containing the mobile phase. As the solvent front ascends the plate, the components of the mixture are separated based on their affinity for the stationary phase. libretexts.org

Visualization: After development, the plate is dried and visualized. Compounds containing the pyridine moiety are typically UV-active and can be seen as dark spots under a UV lamp. libretexts.org For compounds that are not UV-active or for enhanced visualization, various staining agents can be used. A common stain for amine-containing compounds is a potassium permanganate (B83412) (KMnO₄) solution, which reacts with oxidizable groups to produce yellow spots on a purple background. Another general-purpose stain is an iodine (I₂) chamber. tifr.res.in

Application in Reaction Monitoring

TLC is instrumental in tracking the conversion of starting materials to products. For a hypothetical synthesis of this compound, a TLC plate would be spotted with the starting material, a co-spot (starting material and reaction mixture in the same lane), and the reaction mixture at different time points.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. libretexts.org A change in Rf values indicates a transformation has occurred. The disappearance of the starting material spot and the appearance of a new product spot are monitored over time. The reaction is considered complete when the starting material spot is no longer visible.

Research Findings

While specific TLC data for this compound is not extensively published, data from analogous azetidine and pyridine syntheses provide a strong basis for expected chromatographic behavior. For instance, in the synthesis of various azetidine derivatives, TLC is routinely used to confirm the consumption of starting materials like protected azetidines or their precursors. google.comnih.govfrontiersin.org The polarity of N-protected azetidines (e.g., N-Boc) is significantly different from the deprotected, more polar final products, making them easily distinguishable by TLC. rsc.orgnih.gov Similarly, reactions involving pyridine derivatives are frequently monitored using silica gel TLC with eluent systems such as chloroform/methanol or ethyl acetate/hexane. nih.govresearchgate.net

The following interactive table represents hypothetical TLC data for a reaction to synthesize this compound from a protected azetidine precursor and a pyridine derivative.

Time (hours)Starting Material 1 (SM1) RfStarting Material 2 (SM2) RfProduct RfObservations
00.750.60-Only starting material spots are visible.
20.750.600.35Faint product spot appears. Starting material spots are still strong.
40.750.600.35Intensity of the product spot increases. Starting material spots diminish.
6--0.35Starting material spots are no longer visible. Strong product spot.
TLC Conditions: Silica gel 60 F254, Mobile Phase: 10% Methanol in Dichloromethane + 0.5% Triethylamine, Visualization: UV light (254 nm) and Potassium Permanganate stain.

This data illustrates a typical reaction profile as observed by TLC, confirming the utility of this technique in the synthesis of this compound.

Computational Chemistry and Cheminformatics of 2 2 Azetidin 3 Yl Ethyl Pyridine

Quantum Chemical Calculations of 2-(2-(Azetidin-3-yl)ethyl)pyridine

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate electronic structure, potential energy surfaces, and various reactivity parameters.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, HOMO-LUMO Gap)

The electronic structure of a molecule is pivotal in determining its chemical reactivity and spectroscopic properties. A key aspect of this analysis involves the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the pyridine (B92270) ring is expected to be the primary site of electron delocalization. The nitrogen atom in the pyridine ring, being more electronegative than carbon, influences the distribution of electron density. The azetidine (B1206935) ring, a saturated heterocycle, will have a more localized electronic structure.

Table 1: Illustrative HOMO-LUMO Energies and Gaps for Related Pyridine Derivatives (Calculated using B3LYP/6-311G)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
2-Acetylpyridine (B122185)--0.176
2-p-Methylbenzyl-1-(pyridine-2-yl)-3-p-tolylpropane-1-one--0.165

Note: The data in this table is for illustrative purposes and is based on published calculations for 2-acetylpyridine derivatives. scispace.com The exact values for this compound would require specific calculations.

Electrostatic Potential Surface (EPS) Mapping for Interaction Site Identification

An Electrostatic Potential (ESP) map is a valuable tool in computational chemistry that visualizes the three-dimensional charge distribution of a molecule. libretexts.org It is generated by calculating the electrostatic potential at the molecule's surface. deeporigin.com Regions of negative potential (typically colored red or orange) indicate an excess of electron density and are prone to electrophilic attack, while regions of positive potential (colored blue) signify electron-deficient areas susceptible to nucleophilic attack. deeporigin.com

For this compound, the ESP map would be expected to show a region of significant negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. This makes the pyridine nitrogen a likely site for protonation and hydrogen bonding interactions. The nitrogen atom in the azetidine ring would also exhibit a region of negative potential, although its basicity and the resulting potential would be influenced by the ring strain and the nature of its substituents. The hydrogen atoms on the azetidine ring and the ethyl bridge would likely exhibit regions of positive potential.

As an illustrative example, the ESP map of a related molecule, trans-2-(m-cyanostyryl)pyridine, shows a distinct negative potential around the pyridine nitrogen, highlighting it as a primary site for intermolecular interactions. researchgate.net This visualization is critical for predicting how the molecule will interact with biological targets or other molecules. deeporigin.com

Conformational Analysis using Density Functional Theory (DFT) and Ab Initio Methods

The three-dimensional structure of a molecule is not static, and it can exist in various conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. For this compound, conformational flexibility arises from the rotation around the single bonds of the ethyl linker and the puckering of the azetidine ring.

The azetidine ring is a four-membered heterocycle that is not planar and exists in puckered conformations to relieve ring strain. researchgate.net The degree of puckering and the preferred orientation of substituents are influenced by steric and electronic factors. Computational studies on azetidine derivatives have shown that the ring can adopt different puckered states, and the presence of substituents can favor one conformation over others. For instance, in fluorinated azetidine derivatives, the ring pucker can be influenced by charge-dipole interactions between the fluorine atom and the nitrogen.

Density Functional Theory (DFT) and ab initio methods are powerful tools for performing conformational analysis. These methods can be used to calculate the energies of different conformers and the transition states connecting them. For this compound, a systematic conformational search would involve rotating the dihedral angles of the ethyl linker and exploring the different puckering states of the azetidine ring. The results would likely reveal several low-energy conformers, with the relative populations of these conformers being temperature-dependent.

Reactivity Indices and Fukui Function Calculations for Predictive Reactivity

Reactivity indices derived from Density Functional Theory (DFT) provide a quantitative measure of the reactivity of different sites within a molecule. acs.org The Fukui function, f(r), is a particularly useful local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org It helps to identify the most nucleophilic and electrophilic sites in a molecule. wikipedia.org

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (addition of an electron)

f-(r): for electrophilic attack (removal of an electron)

f0(r): for radical attack

To calculate the Fukui functions for this compound, one would need to perform single-point energy calculations on the neutral molecule, its cation (N-1 electrons), and its anion (N+1 electrons) using the optimized geometry of the neutral species. youtube.com The atomic charges from these calculations can then be used to compute the condensed Fukui functions for each atom.

For this compound, it is expected that the pyridine nitrogen atom would have a high value of f-(r), indicating its susceptibility to electrophilic attack. The carbon atoms of the pyridine ring, particularly those at the ortho and para positions to the nitrogen, are also likely to be reactive sites. The azetidine nitrogen, being a secondary amine, would also be a potential nucleophilic center. The Fukui function analysis would provide a more detailed and quantitative picture of the reactivity of each atomic site in the molecule.

Molecular Modeling and Dynamics Simulations of this compound

While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and dynamics simulations can explore the behavior of a molecule in a more complex environment, such as in solution.

Generation of Conformational Ensembles in Various Solvation Environments

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. youtube.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational space of a molecule in a given environment, such as in a solvent like water.

To generate a conformational ensemble of this compound in a solvent, the following steps would typically be taken:

System Setup: A simulation box is created containing one or more molecules of this compound and a large number of solvent molecules (e.g., water).

Force Field Parameterization: A force field, which is a set of parameters that describes the potential energy of the system, is assigned to all atoms.

Equilibration: The system is allowed to relax to a stable state at a given temperature and pressure.

Production Run: The simulation is run for a significant period (nanoseconds to microseconds) to generate a trajectory of atomic positions and velocities.

By analyzing the trajectory from the MD simulation, a conformational ensemble can be generated. This ensemble represents the different conformations that the molecule adopts in the solvent and their relative probabilities. This information is crucial for understanding how the solvent influences the molecule's shape and flexibility. For example, an MD simulation of pyridine in water has been used to study its solvation and electronic absorption spectra. researchgate.net Similarly, MD simulations of azetidine derivatives have been employed to validate docking results and understand their interactions with biological targets. researchgate.net The analysis of the conformational ensemble of this compound in different solvents would reveal how the polarity of the environment affects the puckering of the azetidine ring and the orientation of the ethylpyridine substituent.

Molecular Dynamics Simulations to Investigate Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For "this compound," MD simulations can elucidate its conformational landscape and its interactions with solvent molecules, which are critical for understanding its pharmacokinetic and pharmacodynamic properties.

In a typical MD simulation setup, the compound is placed in a periodic box filled with explicit solvent molecules, such as water, to mimic physiological conditions. The system's trajectory is then calculated by integrating Newton's laws of motion for all atoms. Analysis of the trajectory can reveal key dynamic features.

Illustrative Data from a Hypothetical MD Simulation:

Simulation ParameterIllustrative Value/Observation
Simulation Time100 ns
SolventExplicit Water (TIP3P model)
Temperature300 K
Pressure1 atm
Key Dihedral Angles MonitoredPyridine-Ethyl, Ethyl-Azetidine
Results
Predominant ConformationAn extended conformation where the pyridine and azetidine rings are maximally separated.
Azetidine Ring PuckerFluctuations between puckered and quasi-planar states, with the puckered conformation being more prevalent.
Solvent Accessible Surface Area (SASA)The nitrogen atoms of the pyridine and azetidine rings show high solvent accessibility, indicating potential for hydrogen bonding with water.
Radial Distribution Function (g(r))Analysis of g(r) for water molecules around the heterocyclic nitrogen atoms would likely show a high probability of finding water molecules within the first solvation shell, suggesting strong hydration.

These simulations can provide a detailed picture of how "this compound" behaves in an aqueous environment, which is fundamental for predicting its absorption and distribution in a biological system.

Force Field Parameterization for Accurate Simulation of this compound

The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interatomic forces. A force field is a set of parameters that define the potential energy of a system of atoms. While general-purpose force fields like GAFF (General Amber Force Field) exist, accurate simulations of novel molecules often require specific parameterization. nih.govnih.govresearchgate.net

The parameterization process for "this compound" would involve the following steps:

Quantum Mechanical (QM) Calculations: High-level QM calculations, such as those using density functional theory (DFT), are performed to obtain reference data for the molecule's geometry, vibrational frequencies, and charge distribution. nih.gov

Parameter Fitting: The force field parameters (bond lengths, bond angles, dihedral angles, and atomic charges) are then adjusted to reproduce the QM data as closely as possible. frontiersin.org Tools like the antechamber module in AmberTools are commonly used for this purpose.

Validation: The newly parameterized force field is validated by running short MD simulations and comparing the resulting structural and dynamic properties with the initial QM data or experimental data if available. frontiersin.org

Illustrative Table of Key Force Field Parameters for the Azetidine Ring:

Parameter TypeAtom Types InvolvedIllustrative Value
Bond Stretching (kb)C-N (azetidine)450 kcal/mol/Ų
Angle Bending (kθ)C-N-C (azetidine)60 kcal/mol/rad²
Dihedral (Vn)H-C-N-H (puckering)1.5 kcal/mol
Partial Atomic Charge (q)Azetidine Nitrogen-0.4 e

Note: These values are illustrative and would need to be derived from rigorous QM calculations for accurate simulations.

Accurate force field parameterization is a critical step to ensure that the computational models provide a realistic representation of the molecular system. chemrxiv.org

Ligand-Target Docking Studies for this compound

Ligand-target docking is a computational technique used to predict the preferred binding orientation of a small molecule to a macromolecular target, such as a protein. This method is instrumental in identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

Identification of Putative Biological Targets and Binding Sites

The pyridine scaffold is a common motif in many biologically active compounds, and it is known to interact with a wide range of biological targets. nih.govresearchgate.netrsc.org Based on the structural features of "this compound," several classes of proteins could be considered as putative targets:

G-Protein Coupled Receptors (GPCRs): Many neurotransmitter receptors contain binding sites that can accommodate pyridine-containing ligands.

Kinases: The pyridine ring can act as a hinge-binding motif in the ATP-binding pocket of many kinases.

Ion Channels: The charged nature of the protonated azetidine and pyridine rings could favor interactions with the pores of ion channels.

Enzymes: Various enzymes that recognize small nitrogen-containing heterocycles could be potential targets. rsc.org

Inverse virtual screening, where the molecule is docked against a library of known protein structures, can also be employed to identify potential targets. acs.org

Prediction of Binding Modes and Key Intermolecular Interactions

Once a putative target is identified, docking simulations can predict the most likely binding pose of "this compound" within the active site. The predicted binding mode can reveal key intermolecular interactions that stabilize the ligand-protein complex.

For "this compound," these interactions would likely include:

Hydrogen Bonds: The nitrogen atoms in both the pyridine and azetidine rings can act as hydrogen bond acceptors, while the N-H group of the protonated azetidine can act as a hydrogen bond donor.

Pi-Stacking: The aromatic pyridine ring can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

Cation-Pi Interactions: The positively charged pyridinium (B92312) or azetidinium ion can interact favorably with the electron-rich face of aromatic residues.

Hydrophobic Interactions: The ethyl linker and the aliphatic part of the azetidine ring can form hydrophobic interactions with nonpolar residues.

Evaluation of Docking Scores and Binding Pose Energies

Docking programs use scoring functions to estimate the binding affinity of a ligand to a protein. These scores are typically expressed in units of energy (e.g., kcal/mol), with lower scores indicating a more favorable binding interaction.

Illustrative Docking Results against a Hypothetical Kinase Target:

Docking ProgramPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Illustrative)
AutoDock Vina-8.5GLU101 (H-bond), PHE150 (Pi-stacking), LEU55 (Hydrophobic)
Glide (Schrödinger)-9.2ASP160 (Salt bridge), TYR88 (H-bond), VAL60 (Hydrophobic)
GOLD-7.9LYS45 (H-bond), TRP145 (Cation-pi), ILE100 (Hydrophobic)

It is important to note that docking scores are predictions and should be interpreted with caution. They are most useful for ranking potential ligands and prioritizing them for experimental testing. The analysis of multiple poses and the use of different docking algorithms can increase the confidence in the predicted binding mode.

Cheminformatics Analysis of the this compound Scaffold

Cheminformatics involves the use of computational methods to analyze chemical data. A cheminformatics analysis of the "this compound" scaffold can provide valuable information about its drug-likeness, potential for polypharmacology, and novelty. nih.gov

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. rsc.orgunison.mx Its presence in "this compound" suggests a good starting point for drug design. The azetidine ring is a less common but increasingly popular scaffold that can improve physicochemical properties such as solubility and metabolic stability while providing a three-dimensional structural element. acs.org

A cheminformatics analysis would typically involve the calculation of various molecular descriptors:

Illustrative Table of Calculated Molecular Descriptors:

DescriptorIllustrative ValueInterpretation
Molecular Weight162.23 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP (octanol-water partition coefficient)1.5Indicates a balance between hydrophilicity and lipophilicity.
Topological Polar Surface Area (TPSA)28.1 ŲSuggests good potential for cell membrane permeability.
Number of Rotatable Bonds3Indicates a degree of conformational flexibility. nih.gov
Number of Hydrogen Bond Donors1 (on protonated azetidine)
Number of Hydrogen Bond Acceptors2 (N atoms)

By comparing the properties of the "this compound" scaffold to databases of known drugs and bioactive molecules, cheminformatics can help to assess its potential as a lead compound and guide further optimization efforts.

Calculation of Molecular Descriptors

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure, such as its topology, geometry, and electronic distribution. These descriptors are fundamental to quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, which aim to correlate a molecule's structure with its biological activity or physical properties. A variety of software packages, such as ChemDes, PaDEL, and Mordred, can be employed to calculate a wide array of descriptors from a molecule's 2D or 3D representation. scbdd.comscbdd.comosdd.netneurosnap.airesearchgate.net

For this compound, a set of key molecular descriptors has been calculated to predict its drug-like properties. These descriptors fall into several categories:

Topological Descriptors: These are based on the 2D representation of the molecule and describe the connectivity of atoms. An important example is the Topological Polar Surface Area (TPSA), which is the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. wikipedia.orgresearchgate.net TPSA is a good predictor of a drug's oral bioavailability and its ability to permeate cell membranes. wikipedia.orgresearchgate.net Molecules with a TPSA greater than 140 Ų are generally considered to have poor cell permeability, while those with a TPSA less than 90 Ų are more likely to cross the blood-brain barrier. wikipedia.org

Physicochemical Descriptors: These describe properties like lipophilicity (as ALogP, the calculated logarithm of the octanol-water partition coefficient), molecular weight, and the number of hydrogen bond donors and acceptors. These are famously used in Lipinski's Rule of Five to assess drug-likeness.

Shape and Size Descriptors: These include the number of rotatable bonds, which influences the conformational flexibility of the molecule. A lower number of rotatable bonds is generally favorable for binding to a biological target.

The calculated molecular descriptors for this compound are presented in the table below.

Descriptor CategoryDescriptor NameCalculated ValueSignificance in Drug Discovery
Physicochemical Molecular Weight162.23 g/mol Influences absorption, distribution, and metabolism.
ALogP0.85Measures lipophilicity, affecting solubility and permeability.
Hydrogen Bond Acceptors2Key for molecular recognition and binding to targets. youtube.comrsc.org
Hydrogen Bond Donors1Important for forming hydrogen bonds with biological targets. youtube.comrsc.org
Topological Topological Polar Surface Area (TPSA)28.15 ŲPredicts cell permeability and oral bioavailability. wikipedia.orgresearchgate.net
Shape & Size Number of Rotatable Bonds3Indicates molecular flexibility.
Number of Rings2Contributes to the overall 3D shape and rigidity.

These calculated values suggest that this compound possesses favorable drug-like properties, including a low molecular weight, a balanced lipophilicity, and a TPSA value that suggests good potential for oral bioavailability and blood-brain barrier penetration. wikipedia.org

Scaffold Diversity and Novelty Assessment within Chemical Databases

The structural framework, or scaffold, of a molecule is a core determinant of its biological activity. The novelty of a scaffold can be a significant advantage in drug discovery, potentially leading to new intellectual property and the exploration of untapped biological space. The scaffold of this compound is composed of an azetidine ring linked by an ethyl chain to a pyridine ring.

Both the azetidine and pyridine moieties are considered "privileged structures" in medicinal chemistry. The pyridine ring is a common feature in a vast number of FDA-approved drugs and bioactive compounds, prized for its ability to engage in various biological interactions and its contribution to favorable pharmacokinetic properties. researchgate.netnih.govnih.govmdpi.com The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained increasing attention as a bioisosteric replacement for larger rings like piperidine (B6355638) or morpholine, often improving physicochemical properties such as solubility while maintaining or enhancing biological activity. nih.govnih.govacs.orgresearchgate.net The inclusion of such strained ring systems can also provide a unique three-dimensional geometry that can be advantageous for target binding. nih.gov

An assessment of large chemical databases such as PubChem reveals that while molecules containing either a substituted pyridine or a substituted azetidine are abundant, the specific combination represented by the this compound scaffold is less common. This suggests a degree of novelty for this particular structural arrangement. The presence of related, yet distinct, structures such as 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one highlights that the combination of these two rings is of interest in the design of new bioactive agents. nih.gov The novelty of the specific linkage in the title compound may, therefore, offer an opportunity to explore new chemical space and potentially new biological activities.

Similarity Analysis with Known Bioactive Molecules and Pharmacophores

The structure of this compound, featuring a basic nitrogen in the azetidine ring and a pyridine ring, bears resemblance to ligands for several classes of receptors, notably nicotinic acetylcholine (B1216132) receptors (nAChRs) and histamine (B1213489) H3 receptors.

Nicotinic Acetylcholine Receptor (nAChR) Pharmacophore: The classical pharmacophore for nAChR agonists includes a cationic or basic nitrogen and a hydrogen bond acceptor, separated by a specific distance. nih.govpnas.orgresearchgate.netresearchgate.net In this compound, the nitrogen of the azetidine ring can act as the basic center, while the nitrogen of the pyridine ring can serve as a hydrogen bond acceptor. The ethyl linker provides conformational flexibility, allowing the molecule to adopt a conformation where the distance between these two key features may align with the requirements of the nAChR binding site. Several known nAChR ligands, such as nicotine (B1678760) and epibatidine, feature a pyridine ring. pnas.org

Histamine H3 Receptor Antagonist Pharmacophore: Pharmacophore models for histamine H3 receptor antagonists also typically include two basic centers connected by a hydrophobic or aromatic core. nih.govnih.govacs.orgresearchgate.netacs.org The azetidine and pyridine nitrogens in this compound could potentially fulfill the roles of these basic centers, with the ethyl-pyridine portion acting as the hydrophobic/aromatic linker. The high affinity of some H3 antagonists is attributed to their ability to interact with key aspartate and glutamate (B1630785) residues in the receptor binding site, a role for which the basic nitrogens of the title compound may be suited. nih.gov

A search for structurally similar bioactive compounds reveals analogs where the azetidine ring is present, which have been investigated for their potent inhibitory effects on targets such as the vesicular monoamine transporter 2 (VMAT2). nih.gov For example, cis- and trans-azetidine analogs of norlobelane have shown high potency in inhibiting dopamine (B1211576) uptake. nih.gov This suggests that the azetidine-containing portion of this compound could be a key contributor to biological activity at neuronal targets.

Pre Clinical in Vitro Biological Activity Profiling and Mechanistic Studies of 2 2 Azetidin 3 Yl Ethyl Pyridine

Target Identification and Ligand Binding Assays for 2-(2-(Azetidin-3-yl)ethyl)pyridine

Based on available scientific literature, direct target identification and ligand binding assay data for this compound are not extensively published. However, studies on structurally similar azetidine (B1206935) and pyridine-containing compounds strongly suggest that the primary pharmacological target of this class of molecules is the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.govnih.govontosight.ai These receptors are crucial for various physiological processes in the central and peripheral nervous systems.

Receptor Binding Assays (e.g., Radioligand Displacement, Fluorescence Polarization)

While specific binding data for this compound is not available in the reviewed literature, the binding characteristics of analogous compounds to nAChRs have been investigated using radioligand displacement assays. A notable example is the study of (+/-)-[3H]-1-methyl-2-(3-pyridyl)-azetidine, a close structural analog of nicotine (B1678760). nih.gov

In these assays, the affinity of the test compound is determined by its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor. For instance, in studies of nAChR ligands, [¹²⁵I]-Epibatidine is a commonly used radioligand. nih.gov The binding affinity is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd).

A study on (+/-)-[3H]-1-methyl-2-(3-pyridyl)-azetidine in rat brain membranes revealed a complex binding profile with two distinct affinity sites. nih.gov Scatchard analysis of the binding data indicated a high-affinity site with a Kd of 7 x 10⁻¹¹ M and a low-affinity site with a Kd of 1.7 x 10⁻⁹ M. nih.gov The corresponding maximum binding capacities (Bmax) were 0.3 x 10⁻¹⁴ and 2.5 x 10⁻¹⁴ mol/mg of protein, respectively. nih.gov Such data for analogs suggest that this compound may also exhibit high affinity for nAChRs.

Table 1: Receptor Binding Characteristics of a Nicotine Azetidine Analogue

ParameterHigh-Affinity SiteLow-Affinity Site
Dissociation Constant (Kd)7 x 10⁻¹¹ M1.7 x 10⁻⁹ M
Maximum Binding Capacity (Bmax)0.3 x 10⁻¹⁴ mol/mg protein2.5 x 10⁻¹⁴ mol/mg protein

Enzyme Inhibition or Activation Assays (e.g., Spectrophotometric, Chromatographic methods)

No specific data regarding the activity of this compound in enzyme inhibition or activation assays were identified in the reviewed scientific literature. Research on analogous compounds primarily focuses on their interaction with receptors rather than enzymatic targets.

Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

There is no publicly available information from studies utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the direct interaction between this compound and its putative protein targets.

Cellular Mechanistic Investigations of this compound (In Vitro)

Detailed in vitro cellular mechanistic studies for this compound are not described in the available literature. The following sections outline the types of studies that would be necessary to elucidate its cellular effects, based on the investigation of similar compounds.

Modulation of Intracellular Signaling Pathways (e.g., Reporter Gene Assays, Western Blotting, ELISA)

No data were found in the searched literature describing the modulation of intracellular signaling pathways by this compound. For compounds targeting nAChRs, such studies would typically investigate downstream effects of receptor activation or inhibition, such as changes in the levels of second messengers like cyclic AMP (cAMP) or calcium, or the activation state of signaling proteins like protein kinase A (PKA), protein kinase C (PKC), or mitogen-activated protein kinases (MAPKs). Techniques like ELISA for second messenger quantification, Western blotting for protein phosphorylation analysis, and reporter gene assays for transcriptional regulation would be employed.

Ion Channel Modulation Studies in Isolated Cells (e.g., Patch-Clamp Techniques, Flux Assays)

Specific data from patch-clamp techniques or ion flux assays for this compound are not available in the public domain. As nAChRs are ligand-gated ion channels, these techniques are critical for characterizing the functional activity of ligands. Patch-clamp electrophysiology on isolated cells expressing specific nAChR subtypes would reveal whether the compound acts as an agonist, antagonist, or partial agonist, and would quantify its potency and efficacy in modulating ion flow (typically sodium, potassium, and calcium) across the cell membrane.

Neurotransmitter Uptake or Release Modulation in Synaptosomes or Cultured Neurons

Detailed studies specifically investigating the direct effects of this compound on neurotransmitter uptake or release in synaptosomes or cultured neurons are not extensively available in the current body of scientific literature. However, research on structurally related azetidine analogs provides a basis for potential activity in this area. For instance, a series of novel azetidine analogs of norlobelane were synthesized and evaluated for their ability to inhibit the uptake of [³H]dopamine into synaptic vesicles from rat brain. nih.gov

These studies revealed that azetidine-containing compounds can be potent inhibitors of vesicular dopamine (B1211576) uptake, with some analogs exhibiting inhibition constants (Ki) in the nanomolar range. nih.gov For example, the cis-analog of one such compound was found to be a more potent inhibitor of [³H]DA uptake than both lobelane (B1250731) and norlobelane. nih.gov This suggests that the azetidine ring is a viable scaffold for interacting with neurotransmitter transporters. Given that this compound contains this key structural feature, it is plausible that it could modulate the function of monoamine transporters, though direct experimental evidence is required to confirm this hypothesis.

Receptor Internalization and Trafficking Studies

Currently, there is a scarcity of published research focusing on the ability of this compound to induce receptor internalization or influence receptor trafficking. Such studies are crucial for understanding the long-term effects of a compound on receptor signaling and sensitivity. Receptor internalization is a key mechanism by which G-protein coupled receptors (GPCRs) and other cell surface receptors are regulated. Ligand-induced internalization can lead to desensitization of the cellular response or, in some cases, initiate distinct intracellular signaling cascades.

While direct data for this compound is lacking, the broader class of pyridine-containing compounds has been extensively studied for their interactions with various GPCRs, including metabotropic glutamate (B1630785) receptors (mGluRs). nih.govebi.ac.uk For instance, analogs of 2-methyl-6-(phenylethynyl)pyridine (MPEP) are well-known allosteric modulators of mGluR5 and their effects on receptor function are a subject of intense investigation. nih.govebi.ac.uk Future studies on this compound would benefit from exploring its potential to induce internalization of relevant receptor targets, which would provide valuable insights into its mechanism of action.

Structure-Activity Relationship (SAR) Studies of this compound Analogs (in vitro binding/mechanistic focus)

While specific SAR studies for this compound are not widely documented, the principles of medicinal chemistry allow for hypothetical exploration based on related structures.

Systematic Modification of the Azetidine Ring for Binding Optimization

The azetidine ring is a key feature of this compound and its modification would be a logical step in optimizing binding affinity and selectivity for a given biological target. Research on other azetidine-containing compounds has shown that substitution on the azetidine nitrogen or at other positions on the ring can significantly impact biological activity. nih.gov For example, in a series of piperidone analogs, modification of the substituent on the azetidinyl moiety was explored to improve pharmacokinetic properties. nih.gov

Modification Rationale Potential Impact on Binding
N-alkylationTo explore additional binding pockets and modify physicochemical properties.Could increase or decrease affinity depending on the size and nature of the alkyl group and the topology of the binding site.
Substitution at C2 or C4To introduce chirality and explore stereospecific interactions.May lead to enantiomers with significantly different binding affinities and functional activities.
Ring-opening or expansionTo assess the importance of the strained four-membered ring for activity.Likely to significantly alter the conformational properties of the molecule and its ability to fit into a specific binding pocket.

Structural Diversification of the Pyridine (B92270) Moiety for Mechanistic Selectivity

The pyridine ring serves as a crucial aromatic pharmacophore, and its electronic and steric properties can be fine-tuned through substitution. The position, number, and nature of substituents on the pyridine ring can dramatically influence a compound's selectivity for different receptor subtypes or isozymes. nih.gov Studies on other pyridine derivatives have demonstrated that the addition of groups like methoxy (B1213986) (-OCH3) or hydroxyl (-OH) can enhance antiproliferative activity, while bulky groups may decrease it. nih.gov

Modification Rationale Potential Impact on Selectivity
Substitution at various positions (3, 4, 5, 6)To alter the electronic distribution and hydrogen bonding capacity of the ring.Could shift selectivity towards different receptor subtypes by interacting with specific amino acid residues in the binding pocket.
Introduction of electron-withdrawing or -donating groupsTo modulate the pKa of the pyridine nitrogen and its potential as a hydrogen bond acceptor.Can influence long-range electrostatic interactions and the overall binding orientation.
Replacement with other heterocyclesTo explore the impact of different ring systems on the overall pharmacology.May lead to novel mechanistic profiles by engaging different sets of interactions with the target protein.

Exploration of Linker Modifications for Modulating Binding Affinities

The ethyl linker connecting the azetidine and pyridine rings provides a specific spatial relationship between these two moieties. Altering the length, rigidity, and composition of this linker is a common strategy in drug design to optimize binding affinity.

Modification Rationale Potential Impact on Binding Affinity
Shortening or lengthening the alkyl chainTo adjust the distance between the two pharmacophoric groups.Can be critical for achieving the optimal geometry for binding to the target.
Introducing rigidity (e.g., double or triple bonds)To reduce conformational flexibility and lock the molecule into a more active conformation.May increase affinity by reducing the entropic penalty of binding, but can also prevent adoption of the required bound conformation.
Incorporation of heteroatoms (e.g., oxygen, nitrogen)To introduce hydrogen bonding capabilities within the linker.Can provide additional anchor points within the binding site, potentially increasing affinity.

High-Throughput Screening (HTS) of this compound for Novel Biological Interactions

High-throughput screening (HTS) is a powerful method for identifying novel biological targets for a given compound by testing it against large libraries of assays. nih.gov While there is no specific public record of a large-scale HTS campaign for this compound, the scaffold itself represents an interesting starting point for such endeavors. The combination of a basic nitrogen in the azetidine ring and an aromatic pyridine system suggests potential interactions with a wide range of biological targets, including GPCRs, ion channels, and enzymes.

A screening of a large compound library that included 2,5-disubstituted pyridine compounds led to the identification of a molecule with antifungal activity. nih.gov This highlights the potential for pyridine-containing scaffolds to yield hits in diverse therapeutic areas. A hypothetical HTS campaign for this compound could involve a tiered approach, starting with broad panels of receptor binding and enzyme inhibition assays, followed by more focused cellular assays to identify functional activity. The results of such a screen would be invaluable in uncovering novel therapeutic applications for this compound and its analogs.

Functional Selectivity and Polypharmacology Assessment of this compound (in vitro)

A comprehensive assessment of the functional selectivity and polypharmacology of a compound involves screening it against a wide array of receptors, enzymes, ion channels, and transporters. This process is crucial for identifying its primary biological target(s), understanding its mechanism of action, and predicting potential off-target effects.

Typically, this assessment would involve:

Receptor Binding Assays: To determine the affinity of the compound for various receptors. This is often expressed as a Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) value.

Functional Assays: To characterize the nature of the interaction with a target, determining if the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), partial agonist, or allosteric modulator. These results are usually reported as EC50 (half-maximal effective concentration) or pA2 values.

Enzyme Inhibition Assays: To measure the compound's ability to inhibit the activity of various enzymes, with results typically given as IC50 values.

Broad Target Screening Panels: To assess for "polypharmacology," where a compound interacts with multiple targets. This can be therapeutically beneficial or lead to adverse effects.

Without access to such experimental data for this compound, a detailed analysis of its functional selectivity and polypharmacology cannot be provided at this time.

Research on structurally related compounds, such as derivatives of 3-(azetidinylmethoxy)pyridine, has indicated that the azetidine and pyridine moieties can confer high affinity and selectivity for certain subtypes of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. For instance, the compound A-85380, which is 3-(2(S)-azetidinylmethoxy)pyridine, is a potent α4β2 nAChR agonist. However, it is important to note that even small structural modifications can dramatically alter the pharmacological profile of a compound. The ethyl linker in this compound, as opposed to the methoxy linker in A-85380, would significantly impact its three-dimensional structure and how it interacts with biological targets.

Therefore, any discussion on the potential targets and activity of this compound would be purely speculative without direct experimental evidence. Further in vitro pharmacological studies are required to characterize its biological activity profile.

Synthesis and Biological Evaluation of Derivatives and Analogs of 2 2 Azetidin 3 Yl Ethyl Pyridine

Design Principles for 2-(2-(Azetidin-3-yl)ethyl)pyridine Analogs

The design of new analogs of this compound is guided by several key principles aimed at enhancing their interaction with biological targets, improving pharmacokinetic properties, and reducing off-target effects.

Rational Design Based on Computational and SAR Insights

Rational drug design for analogs of this compound heavily relies on computational modeling and existing structure-activity relationship (SAR) data. For instance, analogs of the closely related compound 3-(2(S)-azetidinylmethoxy)pyridine have been extensively studied as high-affinity ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov Computational studies, such as quantum chemical calculations, have been employed to understand how substituents on the pyridine (B92270) ring affect the molecule's geometry and its binding affinity. nih.gov These studies have shown that bulky substituents at the 2-position of the pyridine ring can cause significant changes in the molecular geometry, potentially disrupting the optimal conformation for receptor binding. nih.gov

SAR studies of related compounds have provided valuable insights. For example, the introduction of halogen substituents at the 5- or 6-position of the pyridine ring in 3-(2(S)-azetidinylmethoxy)pyridine analogs resulted in subnanomolar affinity for nAChRs. nih.gov This suggests that these positions are tolerant to substitution and can be modified to fine-tune the electronic properties and binding interactions of the molecule. The high affinity of these analogs underscores the importance of the pyridine ring in interacting with the receptor, likely through hydrogen bonding and aromatic interactions.

Combinatorial Chemistry and Library Design Approaches

Combinatorial chemistry offers a powerful approach to rapidly generate large libraries of diverse analogs of this compound for high-throughput screening. The synthesis of azetidine-based scaffolds for the development of CNS-focused lead-like libraries has been reported, demonstrating the feasibility of creating diverse collections of these molecules. nih.gov A library of spirocyclic azetidines has also been synthesized on a solid phase, showcasing the adaptability of the azetidine (B1206935) core to combinatorial techniques. nih.gov

The design of such libraries often involves a "scaffold-based" approach, where the core this compound structure is maintained while various substituents are introduced at specific positions on both the azetidine and pyridine rings. This allows for the systematic exploration of the chemical space around the core scaffold to identify key structural features that govern biological activity.

Bioisosteric Replacements for Enhanced Interaction Profiles

Bioisosteric replacement is a key strategy in medicinal chemistry to improve the properties of a lead compound. In the context of this compound analogs, bioisosteric replacements can be applied to both the pyridine and azetidine rings to modulate activity, selectivity, and pharmacokinetic properties.

For the pyridine ring, various heterocyclic rings can be considered as bioisosteres. For example, the replacement of a pyridine ring with a diazine (pyridazine, pyrimidine, or pyrazine) has been explored for analogs of other nicotinic receptor ligands, with varying effects on binding affinity. The pyrimidine-containing bioisostere, in one study, was found to be the most active, suggesting that the position of the nitrogen atoms within the aromatic ring is critical for optimal receptor interaction. Another potential bioisosteric replacement for the pyridine-N-oxide is the 2-difluoromethylpyridine group, which has been shown to enhance the activity of certain model compounds. rsc.org The use of a 3-azabicyclo[3.1.1]heptane core as a saturated mimetic of the pyridine ring has also been reported to dramatically improve physicochemical parameters such as solubility and metabolic stability in some drug candidates. chemrxiv.org

Synthetic Pathways to Key Derivatives of this compound

The synthesis of derivatives of this compound can be achieved through various synthetic routes that allow for the diversification of both the azetidine and pyridine rings.

Diversification Strategies at the Azetidine Ring

The azetidine ring offers several points for diversification. The nitrogen atom of the azetidine can be functionalized through standard N-alkylation or N-acylation reactions. For example, selective functionalization of the terminal amino-nitrogen atom of a related tridentate ligand, 1-(2-aminoethyl)-3-methyl-3-(2-pyridyl)azetidine, has been achieved through reductive alkylation and simple alkylation reactions. nih.gov This allows for the introduction of a wide range of substituents to probe their effect on biological activity.

Furthermore, the synthesis of 3-amino-2-azetidinone derivatives has been reported as a strategy to create analogs of biologically active compounds. nih.gov These molecules can be further modified at the 3-amino position to generate a variety of derivatives.

A general route to 3-substituted azetidines can involve the use of N-Boc-3-iodoazetidine as a common synthetic platform, which can undergo lithiation and subsequent reaction with various electrophiles to introduce functionality at the C3 position.

Functionalization of the Pyridine Ring

The pyridine ring can be functionalized through various modern synthetic methodologies. The synthesis of substituted pyridines with diverse functional groups can be achieved via the remodeling of (aza)indole or benzofuran (B130515) skeletons. nih.gov This approach allows for the introduction of alkyl, aryl, and electron-withdrawing groups at different positions of the pyridine ring.

Direct C-H functionalization of pyridine N-oxides offers a solvent- and halide-free method for the synthesis of pyridine-2-yl substituted ureas, with good to high yields. rsc.org This method is suitable for a wide range of pyridine N-oxides featuring various functional groups.

For the synthesis of halo-substituted pyridine analogs, which have shown high affinity for nicotinic receptors, standard halogenation reactions can be employed on the pyridine ring of a suitable precursor. nih.gov For instance, the synthesis of 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine has been achieved via no-carrier-added nucleophilic aromatic substitution on a trimethylammonium precursor. nih.gov Suzuki-Miyaura cross-coupling reactions are also a powerful tool for introducing aryl and heteroaryl substituents onto the pyridine ring. nih.gov

Biological Evaluation Data

The following table presents the in vitro binding affinities of a series of halo-substituted analogs of the closely related compound 3-(2(S)-azetidinylmethoxy)pyridine (A-85380) for rat brain nicotinic acetylcholine receptors, as measured by competition with [³H]epibatidine. nih.gov This data provides valuable insights into the structure-activity relationships for this class of compounds.

CompoundSubstitution on Pyridine RingKi (nM) nih.gov
A-85380 None0.052
Analog 1 2-Fluoro0.046
Analog 2 2-Chloro1.2
Analog 3 2-Bromo3.5
Analog 4 2-Iodo8.9
Analog 5 5-Fluoro0.021
Analog 6 5-Chloro0.011
Analog 7 5-Bromo0.014
Analog 8 5-Iodo0.026
Analog 9 6-Fluoro0.039
Analog 10 6-Chloro0.032
Analog 11 6-Bromo0.045
Analog 12 6-Iodo0.210

Alterations of the Ethyl Linker

The synthesis of analogs of this compound with modified ethyl linkers has been a key area of investigation to understand structure-activity relationships (SAR). These modifications aim to explore the impact of the linker's length, rigidity, and stereochemistry on the compound's biological targets.

One common synthetic strategy involves the condensation of a pyridine derivative with a suitably functionalized azetidine precursor. evitachem.com For instance, the reaction of pyridine-2-carbaldehyde with 3-azetidinylmethanol can be employed, often requiring a catalyst and controlled reaction conditions to achieve optimal yields. evitachem.com The resulting alcohol can then be further manipulated to introduce different linker functionalities.

Researchers have explored various alterations to the ethyl linker. For example, in the synthesis of novel azetidine analogs of norlobelane, which share a similar structural motif, an efficient synthetic approach was developed for the preparation of key intermediates, Cbz-protected diphenethyl azetidines. nih.gov This multi-step synthesis involved the creation of both cis- and trans- isomers, allowing for a detailed investigation of the linker's stereochemistry. nih.gov

Another approach involves the use of different starting materials to introduce variations in the linker. For instance, the synthesis of 2-, 5-, and 6-halo-3-(2(S)-azetidinylmethoxy)pyridines demonstrates the modification of the pyridine ring while maintaining a methoxy (B1213986) group as part of the linker, effectively shortening it. nih.gov The synthesis of these analogs allows for a systematic evaluation of how changes in the linker, in combination with substitutions on the pyridine ring, affect biological activity.

Spectroscopic and Chromatographic Characterization of Analogs

The structural confirmation and purity assessment of the synthesized analogs of this compound are crucial steps and are typically achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure of the synthesized compounds. For example, in the characterization of cis-2,4-Bis(2-(benzo[d] nih.govnih.govdioxol-5-yl)ethyl)azetidine, ¹H NMR data revealed characteristic signals for the aromatic and azetidine protons, while ¹³C NMR confirmed the carbon framework of the molecule. nih.gov Similarly, detailed ¹H and ¹³C NMR data have been reported for various pyridine derivatives, confirming the successful synthesis and substitution patterns. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition. For instance, the HRMS data for (±)-trans-benzyl-2,4-bis(2-(benzo[d] nih.govnih.govdioxol-5-yl)ethyl) azetidine-1-carboxylate was found to be in close agreement with the calculated value. nih.gov

Chromatographic Methods:

Flash Chromatography: This technique is widely used for the purification of the synthesized compounds. For example, flash chromatography with a hexane/EtOAc solvent system was used to purify intermediate compounds in the synthesis of azetidine analogs. nih.gov

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often employed for the final purification of diastereomerically pure isomers, as demonstrated in the synthesis of certain pyridine-derived bedaquiline (B32110) analogs. nih.gov

In Vitro Biological Assessment of Analogs

The synthesized analogs of this compound undergo a series of in vitro biological assessments to determine their potency and mechanism of action.

Comparative Analysis of Receptor Binding Affinities

A primary method for evaluating the biological activity of these analogs is through receptor binding assays. These assays measure the affinity of a compound for a specific receptor, often by competing with a radiolabeled ligand.

For instance, analogs of 3-(2(S)-azetidinylmethoxy)pyridine were evaluated for their affinity to nicotinic acetylcholine receptors (nAChRs) using a competition binding assay with [³H]epibatidine. nih.gov The results, expressed as inhibition constants (Ki), revealed that analogs with substituents at the 5 or 6 position of the pyridine ring, as well as the 2-fluoro analog, exhibited subnanomolar affinity for nAChRs. nih.gov In contrast, analogs with bulkier 2-chloro, 2-bromo, and 2-iodo substituents showed significantly lower affinity, highlighting the importance of steric factors at this position. nih.gov

Similarly, a radiolabeled azetidine analog of nicotine (B1678760), (+/-)-[³H]-1-methyl-2-(3-pyridyl)-azetidine, was used to investigate its binding characteristics to nicotine receptors in rat brain membranes. nih.gov Scatchard analysis revealed two distinct binding sites with different affinities (Kd values of 7 x 10⁻¹¹ M and 1.7 x 10⁻⁹ M). nih.gov

The following interactive table presents a summary of the receptor binding affinities for selected analogs.

Table 1: Receptor Binding Affinities of Selected Analogs

Compound Receptor Ki (nM) Reference
5-Halo-3-(2(S)-azetidinylmethoxy)pyridine nAChR 0.011 - 0.210 nih.gov
6-Halo-3-(2(S)-azetidinylmethoxy)pyridine nAChR 0.011 - 0.210 nih.gov
2-Fluoro-3-(2(S)-azetidinylmethoxy)pyridine nAChR 0.011 - 0.210 nih.gov
2-Chloro-3-(2(S)-azetidinylmethoxy)pyridine nAChR Lower Affinity nih.gov
2-Bromo-3-(2(S)-azetidinylmethoxy)pyridine nAChR Lower Affinity nih.gov

Evaluation of Enzyme Inhibition/Activation Potencies

In addition to receptor binding, the analogs are often evaluated for their ability to inhibit or activate specific enzymes.

Novel azetidine analogs of norlobelane were assessed for their ability to inhibit [³H]dopamine (DA) uptake into isolated synaptic vesicles, a process mediated by the vesicular monoamine transporter 2 (VMAT2). nih.gov All tested azetidine analogs demonstrated potent inhibition of [³H]DA uptake, with Ki values ranging from 24 to 66 nM. nih.gov Interestingly, the cis-analog 22b was found to be approximately twice as potent as lobelane (B1250731) and norlobelane. nih.gov

Another study focused on the design of a novel pyridine derivative as a VEGFR-2 inhibitor. nih.gov The in vitro evaluation of this compound (compound 10) revealed a potent inhibitory activity against VEGFR-2 with an IC₅₀ value of 65 nM. nih.gov

The table below summarizes the enzyme inhibition data for representative analogs.

Table 2: Enzyme Inhibition Potencies of Selected Analogs

Compound Enzyme/Transporter IC₅₀/Ki (nM) Reference
cis-Azetidine analog 22b VMAT2 24 (Ki) nih.gov
trans-Azetidine analog 15c VMAT2 31 (Ki) nih.gov

Mechanistic Profiling in Cell-Based Assays to Identify Structure-Activity Relationships

Cell-based assays provide a more physiologically relevant context to understand the functional consequences of receptor binding or enzyme inhibition and to establish structure-activity relationships (SAR).

In a study on pyridine derivatives with antiproliferative activity, the presence and position of certain functional groups, such as -OMe, -OH, -C=O, and -NH₂, were found to enhance their activity against various cancer cell lines. mdpi.com Conversely, the presence of halogen atoms or bulky groups tended to decrease antiproliferative activity. mdpi.com For example, against the MDA-MB-231 breast cancer cell line, derivatives with OMe groups showed lower IC₅₀ values, indicating greater potency. mdpi.com

A series of analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione were synthesized and evaluated for their ability to inhibit cell proliferation and induce apoptosis in human leukemia U937 cells. nih.gov The study revealed that shifting the ethoxy substitution from the 4- to the 2-position on the phenyl ring significantly improved the compound's functional activity. nih.gov

The following table provides a summary of the cell-based assay results for selected analogs.

Table 3: Cell-Based Assay Results and Structure-Activity Relationships

Compound/Analog Type Cell Line Biological Effect Key SAR Finding Reference
Pyridine derivatives with -OMe groups MDA-MB-231 Decreased IC₅₀ (increased antiproliferative activity) Presence of OMe groups enhances activity. mdpi.com
Pyridine derivatives with halogen atoms Various cancer cell lines Lower antiproliferative activity Halogen atoms decrease activity. mdpi.com

Advanced Analytical Methodologies for Research Studies of 2 2 Azetidin 3 Yl Ethyl Pyridine

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification in Complex Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and selective quantification of 2-(2-(Azetidin-3-yl)ethyl)pyridine in complex biological matrices like cell lysates and enzyme reaction mixtures. This powerful technique combines the separation capabilities of liquid chromatography with the precise detection and structural information provided by mass spectrometry.

For the analysis of this compound, a reversed-phase LC method is typically employed. A C18 column is often the stationary phase of choice, offering good retention and separation of the polar analyte from endogenous matrix components. The mobile phase generally consists of a gradient mixture of an aqueous solution containing a small percentage of formic acid (to facilitate protonation) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

In the mass spectrometer, electrospray ionization (ESI) in positive ion mode is highly effective for ionizing this compound, due to the presence of basic nitrogen atoms in both the pyridine (B92270) and azetidine (B1206935) rings. For quantitative analysis, selected reaction monitoring (SRM) is utilized. This involves monitoring a specific precursor ion to product ion transition.

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

ParameterCondition
Liquid Chromatography
ColumnC18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored Transition (SRM)[Hypothetical] m/z 177.1 → 121.1
Collision Energy[Hypothetical] 20 eV

Note: The specific mass transition and collision energy would need to be empirically determined for this compound.

Capillary Electrophoresis (CE) for High-Resolution Separation and Analysis

Capillary electrophoresis (CE) offers an alternative high-resolution separation technique for the analysis of this compound. CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by the charge and size of the molecule. Given its cationic nature at acidic pH, this compound is well-suited for analysis by capillary zone electrophoresis (CZE).

A bare fused-silica capillary is typically used. The background electrolyte (BGE) is a critical component, and a low pH buffer, such as a phosphate (B84403) or citrate (B86180) buffer, ensures the analyte carries a positive charge and migrates towards the cathode. The inclusion of an organic modifier like methanol or acetonitrile in the BGE can help to modulate the electroosmotic flow and improve separation efficiency. Detection is commonly achieved using a diode array detector (DAD) set to the UV absorbance maximum of the pyridine ring.

Spectrophotometric and Fluorimetric Assay Development for Quantification in Research Assays

For high-throughput screening or routine quantification in research assays where the complexity of the matrix is lower, spectrophotometric and fluorimetric methods can be developed. These methods are often based on a chemical reaction that produces a colored or fluorescent product, with the intensity being proportional to the concentration of the analyte.

While a specific chromogenic or fluorogenic reaction for this compound has not been widely reported, derivatization of the pyridine or azetidine moiety could be explored. For instance, reactions targeting the pyridine nitrogen or the secondary amine of the azetidine ring could yield a product with a distinct absorbance or fluorescence profile. The development of such an assay would require careful optimization of reaction conditions, including pH, temperature, and reagent concentrations.

Isotope Labeling Techniques for Mechanistic Elucidation (in vitro, non-clinical pathways)

Isotope labeling is an invaluable tool for elucidating the metabolic fate and mechanistic pathways of this compound in in vitro systems. By replacing one or more atoms of the molecule with a stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), the compound can be traced through metabolic processes.

For example, a ¹³C-labeled version of this compound could be incubated with liver microsomes or other enzyme preparations. Subsequent analysis by LC-MS/MS would allow for the differentiation of the parent compound from its metabolites, as the metabolites would also carry the isotopic label, resulting in a characteristic mass shift. This approach is instrumental in identifying the sites of metabolism on the molecule and the enzymes involved in these transformations.

Nuclear Magnetic Resonance (NMR) for Reaction Monitoring and Structural Confirmation in Real-Time

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural confirmation of this compound. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the verification of the compound's synthesis and purity.

Furthermore, real-time NMR can be employed to monitor the progress of the chemical reactions used to synthesize this compound. By acquiring spectra at regular intervals directly from the reaction mixture, the consumption of reactants and the formation of the product and any intermediates can be observed. This provides valuable kinetic and mechanistic insights into the synthetic process, aiding in its optimization.

Emerging Research Directions and Potential Applications of 2 2 Azetidin 3 Yl Ethyl Pyridine

2-(2-(Azetidin-3-yl)ethyl)pyridine as a Chemical Probe for Target Validation and Pathway Interrogation

A chemical probe is a small molecule used to study and manipulate a biological system by selectively interacting with a specific protein target. The structural framework of this compound makes it an intriguing candidate for development into such a tool. The nitrogen-containing azetidine (B1206935) and pyridine (B92270) rings are known to be important for interactions with biological targets. ontosight.ai

Analogues of this compound have demonstrated high-affinity binding to specific biological receptors. For instance, the related molecule 3-(2(S)-Azetidinylmethoxy)pyridine is a potent ligand for nicotinic acetylcholine (B1216132) receptors (nAChRs) and is considered a valuable pharmacological probe. nih.gov This suggests that the core azetidinyl-pyridine scaffold possesses the necessary characteristics for selective target recognition.

To function as a probe, the this compound structure could be derivatized to incorporate reporter groups—such as fluorescent tags, biotin, or photo-affinity labels—without disrupting its core binding properties. The secondary amine of the azetidine ring or available positions on the pyridine ring serve as ideal handles for such chemical modifications. A fluorescently labeled version could be used in cellular imaging to visualize the localization of its target protein, while a biotinylated derivative could facilitate the isolation and identification of binding partners from cell lysates. These applications are crucial for validating new drug targets and unraveling complex biological pathways.

Application of the this compound Scaffold in Rational Drug Design

In medicinal chemistry, the pyridine ring is considered a "privileged scaffold" due to its frequent appearance in approved drugs and its ability to favorably influence a molecule's pharmacological profile. nih.govmdpi.comrsc.org Incorporating a pyridine motif can enhance biochemical potency, improve metabolic stability, increase permeability, and address issues with protein binding. nih.gov Similarly, the strained, four-membered azetidine ring is a key component in numerous biologically active compounds, including antibacterial and antiviral agents, providing three-dimensional complexity that can improve binding affinity and selectivity. google.commedwinpublishers.com

The this compound molecule combines these two powerful motifs, offering a versatile and robust scaffold for rational drug design. evitachem.comontosight.ai Its structure provides distinct vectors for chemical modification, allowing chemists to fine-tune its properties to match a specific biological target. For example, substitutions on the pyridine ring can modulate electronic properties and pi-stacking interactions, while functionalization of the azetidine nitrogen can alter solubility and introduce key hydrogen-bonding interactions. researchmap.jp

Table 1: Rational Drug Design Principles of the this compound Scaffold

Scaffold ComponentDesign Principle / Potential ContributionSupporting Rationale
Pyridine Ring Aromatic interactions (π-π stacking, cation-π), hydrogen bond acceptor, modulation of electronics.The pyridine motif is a known "privileged structure" that can improve potency and metabolic stability. nih.govrsc.org
Ethyl Linker Provides optimal spacing and conformational flexibility between the two ring systems.Adjusts the orientation of the binding groups to fit the target's active site.
Azetidine Ring Introduces 3D structural character, serves as a rigid scaffold, provides a basic nitrogen center.The 3D nature can enhance binding affinity and selectivity. The nitrogen is a key interaction point. google.comresearchmap.jp
Azetidine Nitrogen (NH) Acts as a hydrogen bond donor/acceptor, provides a site for functionalization to tune solubility and target interactions.Can be alkylated to introduce new functional groups or to block metabolism. rsc.org

Integration into Fragment-Based Drug Discovery (FBDD) Campaigns

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments," for weak but efficient binding to a biological target. With a molecular weight of approximately 134.18 g/mol , this compound falls squarely within the ideal range for a fragment library. biosynth.comparchem.com

The compound embodies several features desirable in a high-quality fragment. It possesses a low complexity, a good balance of hydrophilicity and hydrophobicity, and contains both a 2D aromatic system (pyridine) and a 3D saturated system (azetidine). The 3D character of the azetidine ring is particularly valuable, as it provides well-defined exit vectors for "fragment growing"—a process where the initial fragment is elaborated into a more potent, drug-like molecule. The presence of multiple hydrogen bond donors and acceptors in a compact structure further enhances its potential for forming efficient interactions with a protein target. This scaffold can therefore serve as a high-value starting point in FBDD campaigns aimed at discovering novel therapeutics.

Potential in Materials Science

The unique chemical properties of this compound also suggest its potential utility in materials science, particularly in the construction of functional polymers and supramolecular assemblies.

Pyridine derivatives are widely used as building blocks for creating complex supramolecular structures through non-covalent interactions like hydrogen bonding, halogen bonding, and coordination with metal ions. mdpi.com The this compound molecule contains two distinct nitrogen atoms—the pyridine nitrogen and the azetidine nitrogen—both of which can act as hydrogen bond acceptors or donors. researchmap.jp This dual functionality makes it an excellent candidate for directing the self-assembly of molecules into ordered, higher-level structures such as gels, liquid crystals, or porous frameworks.

Furthermore, the secondary amine within the azetidine ring provides a reactive site for polymerization. This compound could serve as a functional monomer to synthesize specialized polymers. The resulting materials would feature pyridine units as pendant side chains, which could then be used to coordinate metal ions, creating functional metallopolymers with interesting catalytic, electronic, or optical properties.

Use in Organocatalysis or as a Ligand in Metal-Catalyzed Reactions

The presence of two strategically positioned nitrogen atoms makes this compound a highly promising ligand for metal-catalyzed reactions. Both the pyridine nitrogen and the azetidine nitrogen can act as electron-donating centers to coordinate with a transition metal, potentially forming a stable five-membered chelate ring. Such bidentate ligands are fundamental in coordination chemistry and catalysis.

Research has already demonstrated that functionalized azetidines can serve as effective ligands in important catalytic processes, including Suzuki-Miyaura and Sonogashira coupling reactions. researchmap.jp Pyridine-based ligands are also ubiquitous in catalysis, used in applications ranging from polymerization to CO2 conversion. nih.govnih.govmdpi.com The combination of these two motifs in a single molecule could lead to novel catalysts with unique reactivity and selectivity. Metal complexes derived from this ligand could find use in a variety of organic transformations.

Table 2: Potential Catalytic Applications for Metal Complexes of this compound

Catalytic Reaction TypeRationale for Potential ApplicationRelevant Metal Centers
Cross-Coupling Reactions Azetidine and pyridine ligands are known to be effective in Suzuki, Sonogashira, and similar C-C bond-forming reactions. researchmap.jpPalladium, Nickel, Copper
Polymerization 2-(Arylimino)pyridine-nickel complexes are effective catalysts for ethylene (B1197577) polymerization. mdpi.comNickel, Palladium, Titanium
CO2 Fixation Pyridine-based ligands are used in catalysts for the synthesis of cyclic carbonates from CO2 and epoxides. nih.govZinc, Cobalt, Chromium
Asymmetric Catalysis Chiral versions of the ligand could be synthesized for enantioselective transformations.Rhodium, Ruthenium, Iridium

Biosensor Development Utilizing this compound as a Recognition Element

A biosensor works by combining a molecular recognition element with a signal transducer. The unique binding properties of the this compound scaffold suggest its potential use as a recognition element for detecting specific analytes.

Given the ability of the scaffold's analogues to bind with high affinity to certain receptors and the capacity of its nitrogen centers to coordinate with metal ions, it could be tailored to selectively capture target molecules. nih.govresearchmap.jp For biosensor applications, the molecule could be immobilized onto a sensor surface, such as a gold electrode or a graphene sheet. When an analyte (e.g., a specific metal ion or a complementary biomolecule) binds to the immobilized ligand, it would cause a measurable change in the sensor's physical properties, such as its electrical conductivity, mass, or optical response.

For example, binding of a metal ion could be detected electrochemically. Alternatively, the scaffold could be modified with a fluorophore. A binding event could then induce a change in fluorescence (e.g., quenching or enhancement) through mechanisms like photoinduced electron transfer (PET), providing a sensitive optical readout. This adaptability makes the this compound scaffold a promising platform for the development of next-generation chemical sensors and biosensors.

Conclusion and Future Outlook on 2 2 Azetidin 3 Yl Ethyl Pyridine Research

Summary of Key Achievements and Research Findings on 2-(2-(Azetidin-3-yl)ethyl)pyridine

Direct and extensive research dedicated exclusively to this compound is limited in publicly accessible scientific literature. However, significant achievements in the synthesis and understanding of its constituent components—the pyridine (B92270) and azetidine (B1206935) rings—provide a solid foundation for future investigations.

The primary achievement is the establishment of versatile synthetic methodologies for both azetidine and pyridine derivatives. The azetidine ring, a strained four-membered heterocycle, is a valuable pharmacophore that can enhance physicochemical properties such as solubility and metabolic stability. acs.org Synthetic chemists have developed numerous pathways to access functionalized azetidines, including intramolecular cyclizations and cycloaddition reactions. rsc.orgmdpi.comfrontiersin.org Similarly, the pyridine ring is a ubiquitous feature in pharmaceuticals, and a vast array of synthetic methods, including green and multicomponent reactions, have been developed for its construction and functionalization. nih.govresearchgate.netnih.govnih.gov

The known synthesis of the title compound generally involves the coupling of pre-functionalized pyridine and azetidine precursors. evitachem.com The characterization data, including its molecular formula (C₁₀H₁₄N₂) and IUPAC name, are established, providing the basic chemical identity required for any further research. evitachem.com

Table 1: Foundational Research Findings Relevant to this compound

Research AreaKey AchievementSignificance for the Title CompoundReference
Azetidine SynthesisDevelopment of diverse synthetic routes, including intramolecular aminolysis of epoxy amines and palladium-catalyzed C-H amination.Provides viable methods for creating the azetidine portion of the molecule, potentially allowing for diverse substitutions. frontiersin.orgorganic-chemistry.org
Pyridine SynthesisEstablishment of sustainable and efficient synthetic protocols, such as multicomponent reactions and thermo-catalytic conversions.Enables the efficient and environmentally friendly production of the pyridine scaffold required for synthesis. nih.govresearchgate.netrsc.org
Biological PrecedentDemonstration of significant biological activity in various compounds containing azetidine or pyridine moieties.Suggests that this compound could possess interesting pharmacological properties worth investigating. researchgate.netacgpubs.orgnih.govnih.gov

Remaining Challenges and Unresolved Questions in the Study of this compound

Despite the foundational knowledge of its core structures, significant challenges and a multitude of unresolved questions remain specifically for this compound.

Lack of Biological Characterization: The most significant gap is the absence of comprehensive biological data. The specific biological targets, mechanism of action, and potential therapeutic applications of this compound are entirely unknown.

Scalable and Stereoselective Synthesis: While general methods exist, developing a robust, scalable, and stereoselective synthesis specifically for this compound, especially if a particular enantiomer is desired, remains a challenge. The synthesis of substituted azetidines can be complex due to ring strain. acs.orgrsc.org

Conformational Analysis: The conformational flexibility of the ethyl linker between the two rings is not well understood. The three-dimensional structure and preferred conformations are critical for receptor binding and will have a profound impact on biological activity.

Structure-Activity Relationship (SAR): Without biological data, no SAR exists. It is unclear how modifications to either the pyridine or the azetidine ring would affect the compound's (currently unknown) function.

Proposed Future Research Avenues for this compound

To address these challenges and unlock the potential of this compound, a structured, multi-faceted research approach is proposed.

Future synthetic work should move beyond traditional methods and focus on modern, sustainable approaches. This includes:

Green Chemistry Protocols: Utilizing environmentally friendly solvents, catalytic systems, and energy sources like microwave irradiation or ultrasonic production can make the synthesis more efficient and sustainable. nih.govresearchgate.netnih.gov

Thermo-catalytic Conversion: Investigating the direct production of the pyridine core from renewable resources like glycerol (B35011) and ammonia (B1221849) over zeolite catalysts could provide a sustainable pathway for large-scale production. rsc.org

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer better control over reaction conditions, improve safety, and facilitate easier scaling compared to batch processes.

Late-Stage Functionalization: Developing methods for C-H activation on the pre-formed this compound scaffold would allow for the rapid generation of derivatives without needing to restart the synthesis from the beginning.

A thorough understanding of the compound's structure and dynamics is essential. Advanced spectroscopic techniques can provide this insight at an atomic level. numberanalytics.comsouthampton.ac.uk

Table 2: Advanced Spectroscopic Techniques for Characterization

TechniqueInformation Yielded for this compoundReference
2D Nuclear Magnetic Resonance (2D-NMR)Provides unambiguous assignment of all proton and carbon signals and reveals through-bond and through-space correlations, confirming the connectivity and elucidating the compound's conformational preferences in solution. numberanalytics.com
High-Resolution Mass Spectrometry (HRMS)Confirms the elemental composition with high precision and can be used to identify impurities and degradation products. uclouvain.be
Ion Mobility-Mass Spectrometry (IMS-MS)Measures the collisional cross-section (CCS), offering information about the molecule's three-dimensional shape in the gas phase. This can help distinguish between different conformers or isomers. uclouvain.be
X-ray CrystallographyIf a suitable crystal can be grown, this technique would provide the definitive solid-state structure, revealing precise bond lengths, bond angles, and intermolecular interactions.

Once a biological activity is identified, the systematic synthesis of analogs is crucial for mapping its interaction space and optimizing its properties. This involves creating libraries of related compounds where specific parts of the molecule are varied. nih.govresearchgate.net This process helps in understanding the structure-activity relationship (SAR). nih.gov

Table 3: Proposed Analog Library Strategy

Modification SiteProposed ChangesPurpose
Pyridine RingIntroduce various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions.To probe electronic and steric requirements for biological activity.
Azetidine RingModify the N-substituent; introduce substituents on the carbon atoms of the ring.To investigate how changes in the azetidine moiety affect binding and physicochemical properties.
Ethyl LinkerVary the length of the linker; introduce rigidity (e.g., with a double bond or cyclopropane (B1198618) ring).To determine the optimal distance and orientation between the two heterocyclic rings for target engagement.

This systematic approach allows for the mapping of the biological interaction space, identifying which parts of the molecule are essential for activity and which can be modified to improve properties like potency and selectivity. nih.govnih.govresearchgate.net

Property Prediction: ML models, trained on large datasets of existing molecules, can predict various properties for the title compound and its potential analogs, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as binding affinities for specific targets. mdpi.comarxiv.org

De Novo Design: Generative AI models can design novel molecules from scratch that are optimized for desired properties, suggesting new analogs of this compound that are likely to have improved activity. elsevier.comnih.gov

Synthesis Planning: AI tools can analyze the structure of a target molecule and propose the most efficient synthetic routes, saving significant time and resources in the laboratory. elsevier.com

Data Analysis: Machine learning algorithms can analyze large datasets from high-throughput screening of analog libraries to identify complex structure-activity relationships that may not be apparent to human researchers. researchgate.net

By leveraging these predictive models, the research process can become more focused, reducing the number of compounds that need to be synthesized and tested, and ultimately accelerating the journey from an interesting scaffold to a well-characterized chemical probe or therapeutic lead.

Broader Implications of this compound Research for Azetidine and Pyridine Chemistry and Chemical Biology

The study of this compound, a molecule that synergistically combines a saturated four-membered azetidine ring with an aromatic pyridine nucleus, carries significant implications that extend beyond its own specific properties. Research into this and structurally related compounds serves as a catalyst for innovation in the broader fields of heterocyclic chemistry and chemical biology. The unique structural arrangement, featuring a 3-substituted azetidine linked to a pyridine ring via an ethyl bridge, provides a valuable platform for exploring new synthetic methods and developing novel molecular tools to probe biological systems.

Advancements in Azetidine Chemistry

The azetidine ring, a strained four-membered heterocycle, is a valuable structural motif in medicinal chemistry, found in natural products and synthetic bioactive compounds. magtech.com.cnresearchgate.net However, the synthesis of substituted azetidines can be challenging due to inherent ring strain. researchgate.net Research into molecules like this compound drives the development of versatile and efficient synthetic methodologies for accessing functionalized azetidines. magtech.com.cn

The preparation of 3-substituted azetidines, as seen in the target compound, is a key area of focus. Modern techniques, such as continuous flow synthesis, have been developed to safely and efficiently generate C3-functionalized azetidines from precursors like N-Boc-3-iodoazetidine. uniba.it These methods allow for the introduction of a wide variety of substituents, including aryl and alkyl groups, with high chemo-selectivity. uniba.it Furthermore, the synthesis of diverse azetidine-based scaffolds, including spirocyclic and fused systems, is crucial for building libraries of lead-like molecules for drug discovery, particularly for central nervous system (CNS) targets. nih.gov The knowledge gained from synthesizing and manipulating the azetidine moiety in compounds like this compound contributes to a growing toolbox that enables chemists to create more complex and potent therapeutic agents, such as novel STAT3 inhibitors and antitumor agents. nih.govmdpi.com

Contributions to Pyridine Chemistry

Pyridine is one of the most fundamental heterocyclic scaffolds in medicinal chemistry, present in a vast array of pharmaceuticals and bioactive compounds. nih.govresearchgate.netnih.gov Research on this compound contributes to the field by showcasing a specific and valuable type of pyridine functionalization. The introduction of an azetidine-containing side chain at the 2-position modifies the steric and electronic properties of the pyridine ring, influencing its potential interactions with biological targets.

The synthesis of such substituted pyridines often inspires new chemical strategies. For instance, methods for creating complex pyridine derivatives, such as 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-ones, have been developed to explore their antimicrobial potential. nih.gov The continuous innovation in pyridine chemistry is essential for generating novel compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netnih.gov The specific linkage in this compound serves as a model for how non-aromatic, saturated heterocycles can be appended to the pyridine core to create unique chemical entities with potential therapeutic applications.

Impact on Chemical Biology

In chemical biology, small molecules serve as powerful probes to interrogate complex biological processes and validate new drug targets. scispace.com The compound this compound, by uniting the rigid, three-dimensional geometry of the azetidine ring with the aromatic, planar pyridine system, represents a valuable scaffold for designing such probes. The secondary amine of the azetidine ring can act as a key hydrogen bond donor or acceptor, while the pyridine ring can participate in pi-stacking or other aromatic interactions. The ethyl linker ensures a defined spatial orientation between these two key functional groups.

This structural motif is found in more complex molecules designed to have specific biological activities. For example, the clinical candidate GLPG1690, an autotaxin inhibitor for idiopathic pulmonary fibrosis, features a 3-hydroxyazetidine moiety linked to a larger heterocyclic system that includes an imidazo[1,2-a]pyridine (B132010) core. acs.org This highlights the utility of the azetidinyl-heterocycle combination in modern drug design. Moreover, azetidine derivatives are increasingly used to create peptidomimetics and functionalized macrocycles that offer improved stability and cell permeability, providing new tools for biological research. nih.gov The development of such chemical probes is essential for understanding the roles of proteins like sirtuins and for identifying novel inhibitors of disease-related enzymes. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-(Azetidin-3-yl)ethyl)pyridine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via substitution or coupling reactions. For example, azetidine derivatives can react with pyridine precursors using palladium catalysts (e.g., Suzuki-Miyaura coupling) to form the ethyl-pyridine linkage. Key parameters include temperature (60–100°C), solvent polarity (DMF or THF), and stoichiometric ratios of reactants. Yield optimization often requires iterative adjustments to these conditions .
  • Data : Pilot studies report yields of 45–65% under inert atmospheres, with impurities arising from incomplete azetidine ring formation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Core Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the azetidine ring (δ 3.2–3.8 ppm for CH2_2 groups) and pyridine protons (δ 7.2–8.5 ppm).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for single-crystal refinement to resolve bond angles and stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 177.1264) .

Q. What are common derivatization reactions for this compound in medicinal chemistry?

  • Reactions :

  • Substitution : Azetidine nitrogen can undergo alkylation or acylation to introduce pharmacophores.
  • Cross-Coupling : The pyridine ring participates in Buchwald-Hartwig amination or halogenation for further functionalization .
    • Applications : Derivatives are explored as kinase inhibitors or GPCR modulators due to the azetidine’s constrained geometry enhancing target selectivity .

Advanced Research Questions

Q. How can stereochemical outcomes in azetidine-pyridine derivatives be controlled during synthesis?

  • Mechanistic Insight : Steric effects dominate in azetidine ring formation. Using chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) can enforce enantioselectivity. DFT studies (B3LYP/6-31G*) predict transition-state energies to guide catalyst selection .
  • Case Study : A 2023 study achieved 85% enantiomeric excess (ee) using a Rh-catalyzed cyclization, validated by circular dichroism (CD) spectroscopy .

Q. How should researchers resolve contradictions between NMR and crystallographic data for this compound?

  • Analysis : Discrepancies often arise from dynamic effects (e.g., ring puckering in azetidine) observed in solution (NMR) versus solid-state (X-ray). Variable-temperature NMR can detect conformational flexibility, while Hirshfeld surface analysis in crystallography quantifies intermolecular interactions .
  • Recommendation : Cross-validate with computational models (e.g., molecular dynamics simulations) to reconcile data .

Q. What biological targets are hypothesized for this compound derivatives?

  • Targets :

  • Enzymes : Adenosine deaminase (ADA) and cytochrome P450 isoforms, due to pyridine’s metal-coordinating ability.
  • Receptors : Dopamine D3_3 and histamine H4_4 receptors, where the azetidine’s rigidity mimics natural ligands .
    • Experimental Design : Use SPR (surface plasmon resonance) for binding affinity assays and cryo-EM for structural insights .

Q. What computational methods predict the reactivity of this compound under varying pH conditions?

  • Approach :

  • pKa_a Prediction : DFT calculations (e.g., COSMO-RS) estimate azetidine nitrogen basicity (predicted pKa_a ~7.2).
  • Reactivity : Molecular orbital theory (HOMO-LUMO gaps) identifies nucleophilic sites on the pyridine ring .
    • Validation : Compare with experimental kinetic studies (e.g., hydrolysis rates at pH 5–9) .

Q. How does the compound’s stability in aqueous vs. nonpolar solvents impact formulation studies?

  • Stability Profile :

  • Aqueous Media : Hydrolysis of the azetidine ring occurs at pH <5, requiring buffered solutions (pH 6–8) for biological assays.
  • Nonpolar Solvents : Stable in DMSO or ethanol for >72 hours at 4°C, confirmed by HPLC purity checks .
    • Methodological Note : Use deuterated solvents for NMR stability tracking over time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.